Pravastatin lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-PZAWKZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235286 | |
| Record name | Pravastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85956-22-5 | |
| Record name | Pravastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
pravastatin lactone chemical structure and properties
An In-depth Technical Guide on Pravastatin Lactone: Chemical Structure and Properties
Introduction
Pravastatin is a well-established member of the statin class of drugs, utilized for its lipid-lowering capabilities by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] While pravastatin is administered in its active hydroxy acid form, its corresponding metabolite, this compound, plays a significant role in its overall pharmacological profile.[3][4] this compound is a closed-ring, less polar derivative that is formed from the intramolecular esterification of the parent compound.[4] This transformation can occur non-enzymatically in the acidic environment of the stomach following oral administration.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, relevant biological pathways, and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is chemically described as the delta-lactone form of pravastatin.[5] It is also considered a fatty acid ester and a member of the hexahydronaphthalenes class of compounds.[5][6]
Chemical Identifiers:
-
IUPAC Name: [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[5]
-
SMILES: CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C)CC[C@@H]3C--INVALID-LINK--O3)O">C@@HO[3][4][5][10]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 406.51 g/mol | [3][6][7][8][9] |
| Appearance | White to off-white crystalline solid/powder | [3][8] |
| Melting Point | 140-143°C | [8] |
| Solubility | DMSO: 20-100 mg/mLDMF: 25 mg/mLEthanol: 12.5 mg/mLPBS (pH 7.2): 10 mg/mL | [3][4][8] |
| Predicted pKa | 13.49 ± 0.40 | [8] |
| UV Maximum (in Ethanol) | 238 nm | [4][11] |
Biological Activity and Signaling Pathways
HMG-CoA Reductase Inhibition
The primary mechanism of action for statins, including the active form of pravastatin, is the competitive inhibition of HMG-CoA reductase.[1][] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[5][10] By blocking this step, pravastatin reduces the endogenous production of cholesterol.[2] This reduction in intracellular cholesterol levels in hepatocytes leads to a compensatory upregulation of LDL receptors on the cell surface, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][13] While the lactone form is generally considered a prodrug, it can convert to the active hydroxy acid form to exert its inhibitory effect.[][14]
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.
Experimental Protocols
Interconversion of Pravastatin and this compound
The conversion between the active hydroxy acid form of pravastatin and its inactive lactone is pH-dependent.
-
Lactonization (Acid to Lactone): this compound is formed from pravastatin under acidic conditions, mimicking the environment of the stomach.[4] A general laboratory procedure involves dissolving pravastatin in an acidic solution (e.g., adjusting the pH to ~2 with HCl) and refluxing the mixture.[15][16] The progress of the reaction can be monitored by techniques such as HPLC. It is important to note that prolonged heating can lead to the formation of impurities.[15]
-
Hydrolysis (Lactone to Acid): The conversion of this compound to its active hydroxy acid form is efficiently achieved under alkaline conditions.[17] A typical protocol involves dissolving this compound in a basic solution, such as 0.1 N NaOH, often prepared in an aqueous-organic mixture (e.g., 50% acetonitrile in water), and incubating at room temperature.[14][17] The reaction is generally rapid and can be monitored by HPLC to confirm the disappearance of the lactone peak and the appearance of the hydroxy acid peak.
The logical relationship for this pH-dependent conversion is shown below.
Analytical Method: HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of pravastatin and its lactone form. The following is a representative protocol based on published methods.[16][18][19][20][21]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][18][20]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient or isocratic mixture of acetonitrile or methanol and an acidic buffer like 0.1% formic acid or an ammonium acetate buffer adjusted to an acidic pH (e.g., pH 3-4.5).[3][16]
-
Sample Preparation:
-
Pharmaceuticals: Crush tablets, dissolve in the mobile phase, sonicate to ensure complete dissolution, filter, and dilute to the desired concentration.[16][21]
-
Biological Samples (Plasma/Serum): To stabilize the analytes, dilute the plasma sample with a pH 4.5 buffer.[3] Perform solid-phase extraction (SPE) to remove proteins and interfering substances.[3][22] Evaporate the eluate and reconstitute the residue in the mobile phase.[3]
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. The peak area of the analyte is proportional to its concentration.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase. The protocol is based on commercially available kits that monitor the consumption of the cofactor NADPH.[23][24][25][26][27]
-
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant human HMG-CoA reductase enzyme.
-
HMG-CoA substrate solution.
-
NADPH solution.
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Test compound (this compound, converted to active form prior to assay) and positive control (e.g., Pravastatin).
-
96-well UV-transparent plate.
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
-
Procedure:
-
Prepare working solutions of the enzyme, NADPH, and HMG-CoA in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HMG-CoA reductase enzyme. For a positive control, use pravastatin. For a negative control, use the vehicle (e.g., DMSO).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the HMG-CoA and NADPH solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of reaction (decrease in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Experimental Workflows
Pharmacokinetic Analysis Workflow
The quantification of pravastatin and this compound in biological matrices is crucial for pharmacokinetic studies. A typical workflow involves sample collection, preparation to ensure analyte stability, extraction, and analysis by a sensitive method like UHPLC-MS/MS.[3][28]
Conclusion
This compound, as a key metabolite of pravastatin, is an important entity in the study of statin pharmacology. Its chemical properties, particularly its pH-dependent interconversion with the active hydroxy acid form, are critical for understanding its behavior in vivo. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers engaged in the analysis, characterization, and evaluation of this compound in drug development and clinical research settings. A thorough understanding of its properties and the pathways it influences is essential for optimizing the therapeutic use of pravastatin.
References
- 1. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol Biosynthesis | PPT [slideshare.net]
- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2006046130A2 - Process for the preparation of pravastatin - Google Patents [patents.google.com]
- 16. japsr.in [japsr.in]
- 17. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japsonline.com [japsonline.com]
- 25. japsonline.com [japsonline.com]
- 26. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 27. assaygenie.com [assaygenie.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Pravastatin from Compactin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of pravastatin from its precursor, compactin. The primary focus is on the biotechnological conversion, which represents the core industrial methodology. This document details the underlying biochemical pathways, provides comprehensive experimental protocols derived from established literature, and presents key quantitative data to facilitate comparison and understanding.
Introduction: The Strategic Hydroxylation of Compactin
Pravastatin is a leading statin drug used to lower cholesterol by inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Unlike its precursor compactin (also known as ML-236B), which is produced via fermentation by fungi such as Penicillium citrinum, pravastatin possesses a hydroxyl group at the C-6β position.[1][2] This structural modification enhances its tissue selectivity and therapeutic profile.
The industrial synthesis of pravastatin is a notable example of biotransformation, where a stereoselective microbial hydroxylation converts compactin into the active drug.[2][3] This process was developed to overcome the challenges and instability associated with purely chemical synthesis routes. The conversion is catalyzed by specific cytochrome P450 (CYP) monooxygenase enzymes found in various microorganisms.[2][4][5]
The Core Transformation: From Compactin to Pravastatin
The fundamental reaction is the stereoselective hydroxylation of the compactin molecule at the C-6 position. This conversion transforms compactin into 6β-hydroxy-compactin, which is pravastatin. The reaction requires a source of oxygen and a biological reducing agent, typically NADPH.
Biocatalytic Methodologies
The conversion of compactin to pravastatin is almost exclusively achieved through biocatalysis, utilizing whole-cell fermentation or isolated enzyme systems. Several microorganisms have been identified and engineered for this purpose.
3.1 Key Microbial Systems
-
Streptomyces carbophilus : This bacterium is the traditional and industrially established choice for the bioconversion of compactin.[1][2][5] It contains a cytochrome P450 monooxygenase system (P450sca) that effectively hydroxylates compactin.[2][4] The process typically involves a two-step fermentation: first, Penicillium citrinum produces compactin, which is then purified and fed to a S. carbophilus culture.[2][6]
-
Actinomadura sp. : A strain of Actinomadura (2966) has been shown to convert compactin to pravastatin with high efficiency (65-78% conversion).[7] Studies using cell-free extracts suggest its hydroxylase system differs from the typical cytochrome P450 system, as it is not inhibited by carbon monoxide (CO) and appears to be constitutive, meaning it does not require induction by the substrate.[8][9]
-
Engineered Penicillium chrysogenum : To overcome the inefficiencies of a two-step process, a single-step fermentative method has been developed.[2] This involves genetically reprogramming the fungus P. chrysogenum by introducing the entire compactin biosynthetic pathway along with an engineered cytochrome P450 hydroxylase (from Amycolatopsis orientalis).[2] This approach enables the direct production of pravastatin in a single fermentation, achieving titers greater than 6 g/L.[2]
Experimental Protocols
The following sections provide generalized experimental methodologies based on published research. These should be adapted and optimized for specific strains and laboratory conditions.
4.1 Protocol 1: Whole-Cell Bioconversion of Compactin
This protocol describes a typical fed-batch process using a Streptomyces species.
-
Inoculum Preparation :
-
Production Fermentation :
-
Inoculate the production fermenter containing the main culture medium. The medium may consist of glucose (15-23 g/L), soya bean meal (25-38 g/L), cottonseed meal (2-4 g/L), corn steep liquor (5-8 g/L), NaCl (5-6 g/L), and CaCO₃ (2-3 g/L).[10]
-
Maintain fermentation conditions: pH between 7.3-8.0, and temperature at 25-30°C.[10]
-
-
Compactin Feeding :
-
After an initial growth phase (e.g., 24 hours), begin feeding a sterile solution of compactin (sodium salt form is preferred).
-
Employ an intermittent or continuous feeding strategy to maintain the compactin concentration in a target range (e.g., 300-900 µg/mL) to maximize conversion and minimize toxicity.[10][11]
-
-
Monitoring and Harvest :
-
Extraction and Purification :
4.2 Protocol 2: Cell-Free Enzymatic Conversion
This protocol is based on studies with Actinomadura sp. and is suitable for in-vitro characterization of the hydroxylase activity.[8]
-
Preparation of Cell-Free Extract :
-
Harvest microbial cells from a culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris, retaining the supernatant as the cell-free extract.[9]
-
-
Enzymatic Reaction :
-
Prepare a reaction mixture in a total volume of ~220 µL containing:
-
Cell-free extract: 160 µL
-
Compactin solution: to a final concentration of 0.23 mM
-
NADPH solution: to a final concentration of 0.26 mM[9]
-
-
For the Actinomadura hydroxylase, cofactors such as ATP, ascorbate, and Mg²⁺ may stimulate activity.[8]
-
Incubate the mixture at 30°C with agitation for 60 minutes.[8][9]
-
-
Analysis :
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the formation of pravastatin from compactin using HPLC with UV detection at 238 nm.[13]
-
Quantitative Data Summary
The efficiency of pravastatin synthesis varies significantly with the chosen biocatalyst and process conditions.
Table 1: Comparison of Microbial Systems for Pravastatin Production
| Microorganism/System | Key Enzyme(s) | Typical Yield / Titer | Key Characteristics | Source(s) |
| Streptomyces carbophilus | P450sca (CYP105A3) | ~70% conversion yield | Traditional two-step industrial process.[2] | [2][14] |
| Actinomadura sp. 2966 | Novel Hydroxylase | 65-78% conversion | Constitutive enzyme, not a typical P450 system.[8] | [7][8] |
| Streptomyces sp. Y-110 | Cytochrome P450 | 1000 mg/L pravastatin from 2000 mg/L compactin | Optimized with intermittent feeding.[11] | [11] |
| Engineered P. chrysogenum | CYP105AS1 (mutant) | > 6 g/L pravastatin | Single-step fermentation; high stereoselectivity.[2] | [2] |
Table 2: Kinetic Parameters of Compactin Hydroxylating Enzymes
| Enzyme | Source Organism | K_m (µM) | k_cat (min⁻¹) | K_d (µM) | Source(s) |
| CYP105D7 | Streptomyces avermitilis | 39.1 ± 8.8 | 1.12 ± 0.09 | 17.5 ± 3.6 | [15] |
| P450sca-1 | Streptomyces carbophilus | 179 | - | - | [4] |
| P450sca-2 | Streptomyces carbophilus | 229 | - | - | [4] |
Table 3: Optimized Bioconversion Parameters
| Parameter | Optimal Value | Organism Context | Source(s) |
| Temperature | 30°C | Actinomadura sp. (cell-free) | [8] |
| pH | 7.5 | Actinomadura sp. (cell-free) | [8] |
| Compactin Conc. | 300-900 µg/mL | Streptomyces carbophilus | [10] |
| Glucose Conc. | 15-23 g/L | Streptomyces carbophilus | [10] |
Enzyme Engineering for Enhanced Stereoselectivity
A significant challenge in the biocatalytic synthesis of pravastatin is controlling the stereochemistry of the hydroxylation. Wild-type enzymes, such as CYP105AS1 from A. orientalis, naturally produce the unwanted epimer, 6-epi-pravastatin.[16][17]
To overcome this, enzyme engineering via directed evolution and computation-aided design has been employed. By introducing specific mutations into the enzyme's active site (e.g., I95T, A180V, L236I in P450pra), the binding orientation of compactin is altered.[16][17] This reorientation favors the hydroxylation that produces the pharmacologically active pravastatin. Further computational optimization has led to variants of CYP105AS1 that provide >99% stereoselectivity for pravastatin, completely eliminating the formation of the 6-epi-pravastatin byproduct.[17][18][19]
Conclusion
The synthesis of this compound from compactin is a cornerstone of industrial biotechnology. While traditional two-step fermentation processes using Streptomyces carbophilus have been successful, the field is advancing toward more efficient and cost-effective single-step fermentations. This progress is driven by the discovery of novel hydroxylases and, most significantly, by the power of enzyme engineering. By rationally designing and evolving cytochrome P450 enzymes, researchers have achieved near-perfect stereoselectivity and high titers, paving the way for the next generation of statin manufacturing processes.
References
- 1. [Research and development of pravastatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of cytochrome P-450sca from Streptomyces carbophilus. ML-236B (compactin) induces a cytochrome P-450sca in Streptomyces carbophilus that hydroxylates ML-236B to pravastatin sodium (CS-514), a tissue-selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme-A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2029750A2 - Production of pravastatin - Google Patents [patents.google.com]
- 7. Biotransformation of compactin to pravastatin by Actinomadura sp. 2966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. US5942423A - Conversion of compactin to pravastatin by actinomadura - Google Patents [patents.google.com]
- 10. EP1613760A2 - Fermentation process for the preparation of pravastatin - Google Patents [patents.google.com]
- 11. Bioconversion of compactin into pravastatin by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7425644B2 - Method of purifying pravastatin - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 15. Hydroxylation of Compactin (ML-236B) by CYP105D7 (SAV_7469) from Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Biological Activity of Pravastatin Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of pravastatin lactone. While much of the existing literature focuses on the active hydroxy-acid form of pravastatin, this document synthesizes the available data on the lactone form and provides context based on the well-understood principles of statin pharmacology. Pravastatin is primarily administered as its active open-acid form, pravastatin sodium. However, the lactone form is a crucial intermediate and its distinct physicochemical properties, particularly its increased lipophilicity, may influence its cellular uptake and biological effects.
Core Biological Activities and Quantitative Data
This compound's biological activities are intrinsically linked to its conversion to the active hydroxy-acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The in vitro effects of pravastatin have been studied across various cell types, revealing pleiotropic effects beyond cholesterol synthesis inhibition.
HMG-CoA Reductase Inhibition
The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. While direct IC50 values for this compound are not extensively reported, studies on pravastatin (hydroxy-acid form) provide a benchmark for its inhibitory potency. It is understood that the lactone form must first be hydrolyzed to the active acid form to exert its inhibitory effect on the enzyme.
Table 1: HMG-CoA Reductase and Cholesterol Synthesis Inhibition by Pravastatin (Hydroxy-Acid Form)
| Cell Line/System | Assay | IC50 Value | Reference |
| Hep G2 (human hepatoma) | HMG-CoA Reductase Activity | 95 nM | [1] |
| Hep G2 (human hepatoma) | Sterol Synthesis Inhibition | 1900 nM | [1] |
| Human Hepatocytes (primary) | Cholesterol Synthesis Inhibition | 105 nM | [1] |
| Neonatal Rat Skeletal Myotubes | Cholesterol Synthesis Inhibition | 5.9 µM | [2] |
| Rat Hepatocytes | Cholesterol Synthesis Inhibition | ~0.07 µM | [2] |
| Cell-free assay | HMG-CoA Reductase Activity | 70.25 nM | [3] |
Anti-Inflammatory Effects
Pravastatin has demonstrated significant anti-inflammatory properties in vitro, primarily studied in monocytes and macrophages. These effects are crucial to its atheroprotective actions.
Table 2: Anti-Inflammatory Effects of Pravastatin on Human Monocytes
| Inflammatory Mediator | Pravastatin Concentration | Effect | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Various doses | Up to 15-fold inhibition of protein expression | [4] |
| Tumour Necrosis Factor-alpha (TNF-α) | Various doses | Up to 2.4-fold reduction in levels | [4] |
| Metalloproteinase-9 (MMP-9) | Various doses | Total loss of activity in stimulated cells | [4] |
| TNF-α-induced Cellular Oxygen Consumption | 5, 100, and 500 µM | 2.4- to 5.5-fold inhibition | [4] |
| Hydrogen Peroxide Production | Not specified | 7.7% decrease in baseline production | [5] |
| Phagocytosis (via complement receptors) | Not specified | 20% decrease in phagocytic index | [5] |
It is important to note that some studies suggest lipophilic statins (often in their lactone forms) can, under certain conditions, stimulate pro-inflammatory responses in monocytes, whereas the hydrophilic pravastatin did not show these effects[6][7].
Effects on Cancer Cell Viability and Proliferation
The anti-cancer potential of statins is an area of active research. Studies have shown that the lipophilic lactone forms of statins like lovastatin are generally more potent in inducing cancer cell apoptosis than their hydrophilic acid counterparts. While specific IC50 values for this compound are scarce, data for pravastatin (hydroxy-acid) and comparative studies provide some insights.
Table 3: In Vitro Effects of Pravastatin on Cancer Cell Lines
| Cell Line | Statin Form | Effect | Pravastatin Concentration | Reference |
| DoTc2 4510 (cervical carcinoma) | Not specified | No significant effect on cell viability | Up to 100 µM | [8] |
| A-673 (Ewing's sarcoma) | Not specified | No effect on cell viability | Not specified | [8] |
| MCF-7 (breast cancer) | Not specified | Inhibition of survival does not exceed 20-40% | Not specified | [8] |
| Pancreatic NIT-1 cells | Atorvastatin (lipophilic) | Cell viability reduced to ~41% | 20 µM | [9] |
| Pancreatic NIT-1 cells | Pravastatin (hydrophilic) | No significant change in cell viability | 20 µM | [9] |
Studies with lovastatin lactone have shown IC50 values for viability reduction in the range of 45.2 µM to 76.7 µM in lung cancer cell lines, while the acid form was inactive[10]. This suggests that this compound may possess greater cytotoxic potential than its acid form, though likely less potent than more lipophilic statins.
Effects on Endothelial Cells
Pravastatin has been shown to have beneficial effects on endothelial cells, promoting proliferation, migration, and angiogenic signaling, which are crucial for vascular repair.
Table 4: Effects of Pravastatin on Endothelial Cells
| Cell Type | Pravastatin Concentration | Effect | Reference |
| Rat Aortic Endothelial Cells (rAECs) | Not specified | Enhanced proliferation and migration | [11] |
| Endothelial Colony-Forming Cells (ECFCs) | 2 µM or 20 µM | Significantly increased proliferation | [12] |
| Endothelial Colony-Forming Cells (ECFCs) | 200 µM or 2000 µM | Significantly decreased proliferation and increased apoptosis | [12] |
| Endothelial Colony-Forming Cells (ECFCs) | 20 µM | 2.03-fold higher expression of VEGF-A | [12] |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Assay Genie)[13][14]
-
Recombinant HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[3]
-
This compound (dissolved in an appropriate solvent like DMSO)[3]
-
96-well UV-compatible microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate in each well of the 96-well plate.
-
Add different concentrations of this compound solution to the test wells. For control wells, add the solvent used to dissolve the this compound.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the control wells. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[15]
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Apoptosis Detection (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) from a commercial kit (e.g., from GenScript or Abcam)[14][16]
-
Wash buffers (e.g., PBS)
-
Mounting medium with a counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as required for the experiment.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow the entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol. This allows the TdT enzyme to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the slides and visualize the cells under a fluorescence microscope. Apoptotic cells will show a fluorescent signal in their nuclei.
Signaling Pathways and Visualizations
Pravastatin and other statins exert their pleiotropic effects by modulating various intracellular signaling pathways. While specific data for this compound is limited, the following pathways are known to be affected by pravastatin (hydroxy-acid) or the lactone forms of other statins.
PI3K/Akt/mTOR Signaling Pathway
Pravastatin has been shown to activate the PI3K/Akt/mTOR pathway in endothelial cells, promoting cell proliferation and migration[11]. This pathway is crucial for cell survival and growth.
Caption: Pravastatin-induced activation of the PI3K/Akt/mTOR pathway in endothelial cells.
COX-2/PPARγ-Dependent Apoptotic Pathway
Studies on lovastatin lactone have revealed a pro-apoptotic mechanism in cancer cells involving the upregulation of cyclooxygenase-2 (COX-2) and subsequent activation of peroxisome proliferator-activated receptor-gamma (PPARγ)[10]. This pathway may be relevant for other statin lactones.
Caption: Proposed pro-apoptotic pathway of statin lactones via COX-2 and PPARγ.
IL-6/STAT3 Inflammatory Signaling
Pravastatin has been shown to modulate the IL-6/STAT3 signaling pathway, which is involved in inflammation. In endothelial cells, pravastatin can suppress IL-6 production[17]. In the context of atherosclerosis, it may attenuate IL-6 action by modulating STAT3 activity[18].
Caption: Pravastatin's inhibitory effect on the IL-6/STAT3 inflammatory pathway.
Conclusion
The in vitro biological activity of this compound is multifaceted, extending beyond its primary role in cholesterol synthesis inhibition. While the more hydrophilic hydroxy-acid form is the active inhibitor of HMG-CoA reductase, the lipophilic lactone form may exhibit distinct cellular uptake and, as suggested by studies on other statins, potentially more pronounced effects on cancer cell apoptosis. The anti-inflammatory and pro-angiogenic properties of pravastatin are well-documented and are mediated through complex signaling pathways. Further research is warranted to specifically delineate the in vitro activities and mechanisms of this compound to fully understand its therapeutic potential. This guide provides a comprehensive summary of the current knowledge and detailed methodologies to facilitate future investigations in this area.
References
- 1. Statins inhibit cyclooxygenase-2 and matrix metalloproteinase-9 in human endothelial cells: anti-angiogenic actions possibly contributing to plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Pravastatin Promotes Endothelial Colony-Forming Cell Function, Angiogenic Signaling and Protein Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pravastatin down-regulates inflammatory mediators in human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of inflammatory responses in vitro and in vivo by lipophilic HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2006046130A2 - Process for the preparation of pravastatin - Google Patents [patents.google.com]
- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Different Effects of Atorvastatin and Pravastatin on Cell Death and PARP Activity in Pancreatic NIT-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Modulation of COX-2 expression by statins in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. abcam.com [abcam.com]
- 17. Klotho Contributes to Pravastatin Effect on Suppressing IL-6 Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Biosynthetic Pathway of Pravastatin
Abstract
Pravastatin, a leading cholesterol-lowering medication, stands as a testament to the power of microbial secondary metabolite screening and subsequent biotechnological refinement. This technical guide provides an in-depth exploration of the journey from the initial discovery of its precursor, compactin, to the elucidation and engineering of its unique biosynthetic pathway. We detail the serendipitous finding of pravastatin through the microbial hydroxylation of compactin and chronicle the scientific advancements that have led to highly efficient production methods. This document offers researchers, scientists, and drug development professionals a comprehensive overview, including key quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.
Introduction to Pravastatin
Statins are a class of drugs that have revolutionized the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2] They function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.[3][4] By inhibiting this enzyme, primarily in the liver, statins reduce endogenous cholesterol production, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocyte surfaces, leading to increased clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1][4][5]
Pravastatin (marketed as Pravachol) is a semi-synthetic statin derived from a natural fungal product.[6][7] It was the second statin to be approved for medical use, in 1989.[1][8] A key feature of pravastatin is its hydrophilicity, which confers a high degree of liver selectivity and a lower potential for drug-drug interactions compared to more lipophilic statins, as it is not extensively metabolized by the cytochrome P450 system in humans.[3][8][9] This guide delves into the discovery of pravastatin and the intricate biosynthetic pathway that produces this crucial therapeutic agent.
The Discovery of Pravastatin: A Serendipitous Finding
The story of pravastatin begins with the discovery of the first statin, mevastatin, also known as compactin.
The Precursor: Discovery of Compactin (Mevastatin)
In the 1970s, Japanese biochemist Akira Endo at Sankyo Company embarked on a large-scale screening of microorganisms for inhibitors of HMG-CoA reductase, hypothesizing that some organisms might produce such compounds to defend against other cholesterol-containing microbes.[10][11] After screening thousands of fungal strains, his team isolated a potent HMG-CoA reductase inhibitor from the fungus Penicillium citrinum.[2][7][11][12] This compound, initially named ML-236B and later known as compactin or mevastatin, was the first statin to be discovered and demonstrated significant cholesterol-lowering effects in animal models.[7][12]
The Breakthrough: From Compactin to Pravastatin
During the development and metabolic studies of compactin, researchers at Sankyo made a serendipitous discovery.[8] They found that compactin could be microbially transformed into a new, more active, and hydrophilic metabolite. This new compound, initially designated CS-514, was the result of a stereospecific hydroxylation of compactin at the C-6 position.[1][6] The hydroxylation was achieved by a soil bacterium, Nocardia autotrophica.[13] This hydroxylated derivative was named pravastatin.[7] The key transformation is the conversion of the compactin molecule to its 6'-hydroxy iso-open acid form.[5][14] This bioconversion marked the birth of a second-generation statin with a distinct pharmacological profile.
Biosynthetic Pathway of Pravastatin
Industrially, pravastatin is not produced de novo by a single microorganism but is created via a two-step process involving fermentation followed by biotransformation.[6][15][16]
Step 1: Fermentative Production of Compactin
The precursor molecule, compactin, is produced through fermentation by various filamentous fungi, most notably strains of Penicillium citrinum.[6][17] The biosynthesis of compactin itself is a complex process starting from acetyl-CoA, involving polyketide synthases to create the characteristic decalin ring structure.[17]
Step 2: Microbial Hydroxylation of Compactin to Pravastatin
The crucial step in pravastatin synthesis is the highly specific stereoselective hydroxylation of compactin at the C-6 position. This bioconversion is catalyzed by a cytochrome P450 monooxygenase enzyme found in various bacteria.[6][15] The most well-characterized and industrially utilized microorganism for this biotransformation is Streptomyces carbophilus.[5][14][15][17] The bacterium takes up compactin from the fermentation broth and intracellularly converts it to pravastatin, which is then excreted.
Key Enzyme: Cytochrome P450sca from Streptomyces carbophilus
Research has identified the specific enzyme in S. carbophilus responsible for the hydroxylation of compactin as cytochrome P450sca (P450sca).[18] This enzyme is inducible by the presence of compactin in the medium.[18][19] Studies have shown that the expression of the cytP450sca-2 gene is negatively regulated at the transcriptional level, and this repression is lifted by compactin.[19] Two forms of the enzyme, P-450sca-1 and P-450sca-2, have been purified and characterized, showing high specificity for hydroxylating the sodium salt of compactin's open-acid form.[18]
Alternative Bioconversion Microorganisms
While S. carbophilus is the most cited, other microorganisms have been identified that can efficiently convert compactin to pravastatin. These include:
Advances in Pravastatin Production: Single-Step Fermentation
The two-step production process, while effective, has limitations related to cost, efficiency, and purification challenges.[6][16] This has driven research into creating a single-step fermentative process.
Metabolic Engineering of Penicillium chrysogenum
A significant breakthrough was achieved by metabolically reprogramming the industrial antibiotic producer Penicillium chrysogenum.[6][15] Researchers successfully introduced the entire compactin biosynthetic gene cluster into a strain of P. chrysogenum that no longer produced penicillin.[6] This created a robust platform for producing the necessary precursor.
Discovery and Engineering of Compactin Hydroxylase (CYP105AS1)
The final piece of the puzzle was to introduce an enzyme that could perform the C-6 hydroxylation directly within the engineered P. chrysogenum. A novel cytochrome P450 from Amycolatopsis orientalis (CYP105AS1) was identified as an efficient compactin hydroxylase.[6][23] However, the wild-type enzyme predominantly produced 6-epi-pravastatin, an inactive stereoisomer.[24][25][26]
Through directed evolution and computation-aided enzyme engineering, the stereoselectivity of CYP105AS1 was successfully inverted.[6][24][27] The resulting optimized mutant, named P450Prava, contained key mutations that altered the substrate binding pocket, favoring an orientation that leads almost exclusively to the pharmacologically active pravastatin.[6][26] Fusing this engineered enzyme to a suitable redox partner within the compactin-producing P. chrysogenum resulted in a single organism capable of producing high titers of pravastatin directly from simple carbon sources.[6][15][23]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on pravastatin production.
Table 1: Comparison of Microbial Bioconversion of Compactin to Pravastatin
| Microorganism | Compactin Input | Pravastatin Output | Conversion Rate / Yield | Time | Reference |
|---|---|---|---|---|---|
| Streptomyces sp. Y-110 | 750 mg/L | 340 mg/L | 45.3% | 24 h | [20] |
| Streptomyces sp. Y-110 (Fed-batch) | 2000 mg/L | 1000 mg/L | 50.0% | - | [20][28] |
| Actinomadura sp. 2966 | Variable | - | 65% - 78% | 16 h | [21] |
| Pseudonocardia carboxydivorans PAH4 | 1 g/L | ~680 mg/L | ~68% | 6 days | [22] |
| Streptomyces exfoliatus YJ-118 | - | 600 - 1340 mg/L | - | - |[13] |
Table 2: Kinetic Parameters of Cytochrome P450sca Enzymes from S. carbophilus
| Enzyme | Substrate | Ks (Michaelis Constant) | Reference |
|---|---|---|---|
| Cytochrome P-450sca-1 | Sodium ML-236B Carboxylate | 179 µM | [18] |
| Cytochrome P-450sca-2 | Sodium ML-236B Carboxylate | 229 µM |[18] |
Table 3: Pravastatin Production in Engineered P. chrysogenum
| Strain / Condition | Pravastatin Titer | Key Features | Reference |
|---|---|---|---|
| Initial Transformant | 688 mg/L | P450Prava integrated into compactin-producing strain | [6] |
| Pilot Scale Fermentation | > 6 g/L | 10-L fed-batch fermentation, optimized conditions |[15][23] |
Key Experimental Protocols
This section provides a generalized overview of the methodologies used in the research and development of pravastatin production.
Protocol: Microbial Screening for Compactin Hydroxylation Activity
-
Isolate Microorganisms : Soil, water, and other environmental samples are collected. Microorganisms (bacteria, actinomycetes, fungi) are isolated using standard plating techniques on various selective media.
-
Prepare Seed Cultures : Pure isolates are grown in a suitable liquid medium to generate sufficient biomass for the screening assay.
-
Biotransformation Assay :
-
A defined concentration of compactin (e.g., 100 mg/L) is added to the culture medium of each isolate.
-
Cultures are incubated under controlled conditions (temperature, pH, agitation) for a set period (e.g., 24-72 hours).
-
A control culture with no added compactin is run in parallel.
-
-
Extraction : After incubation, the culture broth is centrifuged. The supernatant is extracted with an organic solvent (e.g., ethyl acetate) at an acidic pH.
-
Analysis : The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of a new peak with a retention time corresponding to a pravastatin standard, and a concurrent decrease in the compactin peak, indicates positive hydroxylation activity.
Protocol: Purification of Cytochrome P450sca from S. carbophilus
-
Induction and Cell Harvest : S. carbophilus is cultured in a medium containing an inducer, such as the sodium salt of compactin, to maximize the expression of P450sca. Cells are harvested by centrifugation in the late logarithmic growth phase.
-
Cell Lysis : The cell pellet is washed and resuspended in a buffer solution. Cells are lysed using physical methods such as French press or sonication to release intracellular contents.
-
Preparation of Cell-Free Extract : The lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract containing the soluble P450sca enzyme.
-
Chromatography Steps : The cell-free extract is subjected to a series of chromatographic separations to purify the enzyme.
-
Anion-Exchange Chromatography : The extract is loaded onto a column (e.g., DEAE-Sephacel). Proteins are eluted with a salt gradient (e.g., NaCl), separating proteins based on charge.
-
Gel Filtration Chromatography : Fractions containing P450sca activity are pooled, concentrated, and applied to a size-exclusion column (e.g., Sephacryl S-300) to separate proteins based on molecular size.
-
Hydroxyapatite Chromatography : A final polishing step where the active fractions are applied to a hydroxyapatite column and eluted with a phosphate gradient.
-
-
Purity Analysis : Throughout the purification process, fractions are analyzed for protein content and specific activity. The final purified enzyme's purity is assessed by SDS-PAGE, which should show a single band corresponding to the molecular weight of P450sca.[18]
Protocol: Directed Evolution of CYP105AS1 for Improved Stereoselectivity
-
Gene Isolation : The gene encoding CYP105AS1 is isolated from Amycolatopsis orientalis via PCR using specific primers.
-
Creation of a Mutant Library :
-
The wild-type gene is subjected to random mutagenesis using techniques like error-prone PCR. This method introduces random point mutations throughout the gene sequence.
-
The resulting library of mutated genes is cloned into an expression vector, often for expression in a host like E. coli.
-
-
High-Throughput Screening :
-
The E. coli library is plated so that individual colonies, each expressing a different enzyme variant, can be picked and grown in microtiter plates.
-
The cells are cultured and then supplied with compactin as a substrate.
-
After a reaction period, the products (pravastatin and 6-epi-pravastatin) are analyzed using a high-throughput method, such as LC-MS, to determine the ratio of the desired product to the undesired epimer.
-
-
Selection and Iteration :
-
Variants showing improved stereoselectivity (a higher pravastatin-to-epi-pravastatin ratio) are selected.
-
The genes from these improved "hits" can be used as templates for further rounds of mutagenesis and screening, allowing for the cumulative combination of beneficial mutations.
-
-
Characterization of Best Variants : The most promising enzyme variants are produced on a larger scale, purified, and characterized in detail to confirm their improved catalytic properties and stereoselectivity.[24][26]
Conclusion
The development of pravastatin is a compelling narrative of scientific discovery, beginning with the systematic screening of natural products and culminating in sophisticated metabolic engineering. The initial serendipitous finding that a common soil bacterium could hydroxylate compactin into a more effective drug opened a new avenue in statin development. Decades of subsequent research have not only elucidated the enzymatic basis of this conversion but have also leveraged this knowledge to design a novel, single-step fermentation process. This journey from a two-organism, two-step process to a single, engineered super-producer exemplifies the immense potential of biotechnology in optimizing the production of life-saving pharmaceuticals. The continued exploration of microbial diversity and the application of powerful enzyme engineering tools promise further innovations in drug manufacturing.
References
- 1. Pravastatin - Wikipedia [en.wikipedia.org]
- 2. librarysearch.swinburne.edu.au [librarysearch.swinburne.edu.au]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pravastatin Sodium? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pnas.org [pnas.org]
- 7. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Mycelia: A Story of Statins | LGC Standards [lgcstandards.com]
- 11. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]
- 12. researchgate.net [researchgate.net]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 15. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 17. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification and characterization of cytochrome P-450sca from Streptomyces carbophilus. ML-236B (compactin) induces a cytochrome P-450sca in Streptomyces carbophilus that hydroxylates ML-236B to pravastatin sodium (CS-514), a tissue-selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme-A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular approaches for production of pravastatin, a HMG-CoA reductase inhibitor: transcriptional regulation of the cytochrome p450sca gene from Streptomyces carbophilus by ML-236B sodium salt and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioconversion of compactin into pravastatin by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biotransformation of compactin to pravastatin by Actinomadura sp. 2966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficient bioconversion of compactin to pravastatin by the quinoline-degrading microorganism Pseudonocardia carboxydivorans isolated from petroleum-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cuk.elsevierpure.com [cuk.elsevierpure.com]
Methodological & Application
Application Note: Quantification of Pravastatin Lactone in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pravastatin, a hydrophilic statin, is a widely prescribed medication for the management of hypercholesterolemia. It exists in equilibrium with its inactive lactone form. The accurate quantification of both pravastatin and its lactone metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the simultaneous determination of pravastatin and pravastatin lactone in plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is robust, reproducible, and suitable for high-throughput analysis in a clinical or research setting.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of pravastatin and this compound in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Pravastatin | 0.5 - 600.29[1] | 0.5[2] | ≥ 0.99[1][3] |
| This compound | 0.5 - 100[2] | 0.5[2] | ≥ 0.999[2] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Pravastatin | Low (LQC) | < 10[4] | < 7[4] | 97.2 - 106[4] |
| Medium (MQC) | < 10[4] | < 7[4] | 97.2 - 106[4] | |
| High (HQC) | < 10[4] | < 7[4] | 97.2 - 106[4] | |
| This compound | Low (LQC) | ≤ 8[2] | ≤ 8[2] | within 8% of nominal[2] |
| Medium (MQC) | ≤ 8[2] | ≤ 8[2] | within 8% of nominal[2] | |
| High (HQC) | ≤ 8[2] | ≤ 8[2] | within 8% of nominal[2] |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Pravastatin | Liquid-Liquid Extraction | 93.8[4] |
| This compound | Solid-Phase Extraction | ≥ 90[2] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of pravastatin from plasma samples.
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Pravastatin and this compound reference standards
-
Internal Standard (IS) working solution (e.g., Topiramate at 0.3 µg/mL)[3]
-
Ethyl acetate (0.1% formic acid)[4]
-
Methanol
-
Acetonitrile
-
5 mM Ammonium acetate solution
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
To acidify the sample and improve extraction efficiency, add 50 µL of 0.1 M HCl. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (with 0.1% formic acid) to the tube.[4]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.[4]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Acetonitrile:5 mM Ammonium Acetate, 90:10, v/v).[3]
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Thermo Hypurity Advance C18, 50 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 5 mM Ammonium Acetate in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: Isocratic elution with 90% B[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[5]
-
Run Time: Approximately 1.5 - 2.0 minutes[3]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, with polarity switching. Negative ion mode for Pravastatin and positive ion mode for this compound.[5][6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters:
-
Ion Spray Voltage: -4500 V (Negative), +5500 V (Positive)
-
Source Temperature: 500°C[4]
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Visualizations
References
- 1. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mac-mod.com [mac-mod.com]
- 6. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Pravastatin Lactone Stock Solutions for Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pravastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] While the active form of the drug is the open hydroxy-acid, the lactone form is a common prodrug that is converted to the active form in vivo. For cell-based assays, the preparation of accurate and stable stock solutions of pravastatin lactone is critical for obtaining reproducible and reliable results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL, 100 mg/mL (with sonication) | [4][5] |
| Dimethylformamide (DMF) | 25 mg/mL | [4] |
| Ethanol | 12.5 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Light Protection | Reference |
| -20°C | ≥ 4 years (as solid), 1 month (in solution) | Recommended | [4][5] |
| -80°C | 6 months (in solution) | Recommended | [5] |
Experimental Protocols
Materials
-
This compound (powder form)[4]
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous[5]
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for higher concentrations)[5]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Equipment
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
-20°C or -80°C freezer for storage
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.
-
Pre-preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation. Perform all steps under sterile conditions in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 406.5 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need 4.065 mg of this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, if you weighed 4.065 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be required to aid dissolution.[5]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Protect from light.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the HMG-CoA reductase pathway by pravastatin.
References
Solid-Phase Extraction Protocol for Pravastatin Lactone from Biological Fluids
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pravastatin, a widely prescribed lipid-lowering agent, exists in equilibrium with its inactive lactone form. Accurate quantification of both the active acid form and the lactone metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of pravastatin lactone from biological fluids such as plasma, serum, and urine, ensuring sample integrity and yielding clean extracts for subsequent analysis by methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Experimental Protocols
This section details the methodology for the solid-phase extraction of this compound from biological fluids. The protocol is synthesized from established methods and best practices to ensure high recovery and reproducibility.[1][2][3]
Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or C8 cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Formic Acid or Acetic Acid
-
Ultrapure Water
-
Biological Matrix (Plasma, Serum, or Urine)
-
Internal Standard (IS): Deuterated this compound (e.g., [²H₃]-pravalactone)
Sample Pretreatment
To ensure the stability of this compound and prevent its hydrolysis to the active acid form, immediate sample acidification and cooling are critical.[4][5]
-
Thaw frozen biological samples in an ice-water bath (≤10°C).[4][5]
-
To a 100 µL aliquot of the biological fluid (plasma, serum, or urine), add a suitable volume of internal standard solution.
-
Acidify the sample by diluting with 0.1 M buffer at pH 4.5 to stabilize the analytes.[2][3] This can be achieved by adding an equal volume of the buffer to the sample.
-
Vortex the sample for 30 seconds to ensure homogeneity.
Solid-Phase Extraction (SPE) Procedure
The following SPE procedure is recommended for the extraction of this compound:
-
Conditioning: Condition the SPE cartridge (HLB or C8) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[6] Do not allow the cartridge to dry out between steps.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M buffer (pH 4.5).
-
Loading: Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of an elution solvent. A common elution solvent is a mixture of acetonitrile and 0.01 M ammonium acetate at pH 4.5 (90:10, v/v).[1]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a reconstitution solution, typically the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile and 10 mM methylammonium acetate buffer at pH 4.5).[3]
-
Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., UHPLC-MS/MS).
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound in biological fluids.
Table 1: Method Performance for this compound in Rat Plasma and Urine
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 5-500 nmol/L | 5-500 nmol/L | [1] |
| Recovery | 97-109% | 92-101% | [1] |
| Intra-day Precision (%RSD) | < 8% | < 7% | [1] |
| Limit of Detection (LOD) | 1.5 nmol/L | 1.5 nmol/L | [1] |
| Limit of Quantification (LOQ) | 5 nmol/L | 5 nmol/L | [1] |
Table 2: Method Performance for this compound in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 0.5-100 ng/mL | [4] |
| Recovery | ≥ 90% | [4] |
| Intra-assay Precision | Within 8% | [4] |
| Inter-assay Precision | Within 8% | [4] |
| Inter-assay Accuracy | Within 8% | [4] |
| Lower Limit of Quantification (LLQ) | 0.5 ng/mL | [4] |
Table 3: Method Performance for this compound in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.5-200 nM | [3] |
| Intra-day Precision (%RSD) | ≤ 5.2% | [3] |
| Inter-day Precision (%RSD) | ≤ 5.2% | [3] |
| Accuracy (%RE) | ≤ 8.0% | [3] |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of this compound from biological fluids.
Caption: Workflow for SPE of this compound.
References
- 1. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
- 3. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Validation for the Quantification of Pravastatin Lactone Impurity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pravastatin, a widely prescribed medication for the management of hypercholesterolemia, can degrade to form various impurities, with pravastatin lactone being a significant one. The presence of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in pravastatin drug substances and drug products. The protocols outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5]
Analytical Method Overview
This section details a typical RP-HPLC method for the determination of pravastatin and its lactone impurity.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
Method Validation Protocols
The following protocols describe the experimental procedures to validate the analytical method according to ICH guidelines.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a system suitability solution containing pravastatin at a working concentration (e.g., 100 µg/mL) and this compound at the specification limit (e.g., 0.5 µg/mL).
-
Inject the system suitability solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates for the this compound peak.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Specificity (Forced Degradation)
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8]
Protocol:
-
Acid Degradation: Reflux 10 mg of pravastatin in 10 mL of 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: Reflux 10 mg of pravastatin in 10 mL of 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of pravastatin with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid pravastatin to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of pravastatin (1 mg/mL) to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples by the proposed HPLC method and assess the peak purity of the pravastatin and this compound peaks using a photodiode array (PDA) detector.
Data Presentation:
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Pravastatin | Observations | Peak Purity of this compound |
| 0.1 N HCl, 60°C, 2 hr | 15.2 | Significant increase in this compound peak. | Pass |
| 0.1 N NaOH, 60°C, 2 hr | 8.5 | Formation of other minor degradants. | Pass |
| 3% H₂O₂, RT, 24 hr | 5.1 | Minor degradation observed. | Pass |
| Dry Heat, 105°C, 24 hr | 2.3 | Minimal degradation. | Pass |
| UV Light, 254 nm, 24 hr | 4.6 | Photodegradation products observed. | Pass |
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.2%, the range could be 0.05% to 0.3%).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12,540 |
| 0.2 | 25,120 |
| 0.5 | 62,800 |
| 1.0 | 125,500 |
| 1.5 | 188,200 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy (Recovery)
Objective: To assess the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample solution of pravastatin.
-
Spike the pravastatin sample solution with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Data Presentation:
Table 3: Accuracy (Recovery) of this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 50% | 0.5 | 0.49 | 98.0 | 98.7 |
| 0.5 | 0.50 | 100.0 | ||
| 0.5 | 0.49 | 98.0 | ||
| 100% | 1.0 | 1.01 | 101.0 | 100.3 |
| 1.0 | 0.99 | 99.0 | ||
| 1.0 | 1.01 | 101.0 | ||
| 150% | 1.5 | 1.48 | 98.7 | 99.1 |
| 1.5 | 1.50 | 100.0 | ||
| 1.5 | 1.48 | 98.7 |
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0%
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Prepare six separate samples of pravastatin spiked with this compound at 100% of the specification limit. Analyze these samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Data Presentation:
Table 4: Precision Data for this compound
| Precision Type | Sample No. | Peak Area | %RSD |
| Repeatability | 1 | 125,600 | 0.85% |
| 2 | 124,800 | ||
| 3 | 126,100 | ||
| 4 | 125,200 | ||
| 5 | 124,500 | ||
| 6 | 126,500 | ||
| Intermediate Precision | 1 | 127,200 | 1.10% |
| 2 | 125,900 | ||
| 3 | 128,100 | ||
| 4 | 126,800 | ||
| 5 | 125,500 | ||
| 6 | 128,500 |
Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD = 3.3 * (SD of the y-intercepts of the regression lines) / (Slope of the calibration curve).
-
Calculate LOQ = 10 * (SD of the y-intercepts of the regression lines) / (Slope of the calibration curve).
-
Data Presentation:
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time.
-
Analyze the system suitability solution under each varied condition.
-
Assess the impact on system suitability parameters.
Data Presentation:
Table 6: Robustness Study for this compound Method
| Parameter Varied | Variation | System Suitability Results |
| Flow Rate | ± 0.1 mL/min | Pass |
| Column Temperature | ± 2°C | Pass |
| Mobile Phase Composition | ± 2% Acetonitrile | Pass |
| Wavelength | ± 2 nm | Pass |
Acceptance Criteria:
-
System suitability criteria should be met under all varied conditions.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Method Validation Parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design Using Pravastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments to investigate the biological effects of pravastatin lactone. This document includes detailed protocols for key assays, a summary of quantitative data from relevant studies, and visualizations of implicated signaling pathways.
Pravastatin, a widely prescribed statin for lowering cholesterol, exists in equilibrium between its active hydroxy acid form and its inactive lactone prodrug form. While the hydroxy acid is a direct inhibitor of HMG-CoA reductase, the lactone form is more lipophilic and can readily cross cell membranes, where it can be converted to the active form.[1][2] Understanding the specific effects of the lactone form is crucial for elucidating the full spectrum of pravastatin's biological activities, including its pleiotropic effects independent of cholesterol lowering.[1]
Key In Vitro Applications of this compound
-
Cholesterol Synthesis Inhibition: Directly assess the primary mechanism of action by measuring the inhibition of cholesterol biosynthesis in various cell types.
-
Cytotoxicity and Cell Viability: Determine the dose-dependent effects of this compound on cell survival and proliferation.
-
Anti-Inflammatory Effects: Investigate the modulation of inflammatory responses, including the secretion of cytokines and other inflammatory mediators.
-
Angiogenesis and Endothelial Function: Evaluate the impact on endothelial cell migration, proliferation, and tube formation, which are key processes in angiogenesis.
-
Signal Transduction Pathway Analysis: Elucidate the molecular mechanisms underlying the observed cellular effects by examining key signaling pathways.
Data Presentation
The following tables summarize quantitative data on the in vitro effects of pravastatin. Note that some studies use the hydroxy acid form, which is relevant as the lactone converts to this form intracellularly.
Table 1: IC50 Values of Pravastatin in Various In Vitro Assays
| Assay Type | Cell Line | Pravastatin Form | IC50 Value | Reference |
| Cholesterol Synthesis Inhibition | Human Hepatoma (Hep G2) | Not Specified | 1900 nM | [3] |
| Cholesterol Synthesis Inhibition | Human Granulosa Cells | Not Specified | 977.8 nM | [4] |
| Cholesterol Synthesis Inhibition | Neonatal Rat Skeletal Myotubes | Not Specified | 5.9 µM | [5] |
| Inhibition of Protein Synthesis | Neonatal Rat Skeletal Myotubes | Not Specified | 759 µM | [5] |
Table 2: Quantitative Effects of Pravastatin on Cellular Processes
| Cellular Process | Cell Type | Pravastatin Concentration | Observed Effect | Reference |
| Cholesterol Synthesis Inhibition | Human Monocytes | Not Specified | Up to 67% inhibition | [6] |
| LDL Receptor mRNA Upregulation | Human Monocytes | Not Specified | ~35% increase | [6] |
| MCP-1 Protein Expression Inhibition | Human Monocytes | Not Specified | Up to 15-fold inhibition | [6] |
| TNF-α Level Reduction | Human Monocytes | Not Specified | Up to 2.4-fold reduction | [6] |
| TNF-α-induced Oxygen Consumption | Human Monocytes | 5, 100, 500 µM | 2.4 to 5.5-fold inhibition | [6] |
Signaling Pathways Modulated by Pravastatin
Pravastatin has been shown to influence several key signaling pathways, contributing to its diverse biological effects.
Experimental Protocols
General Cell Culture and Treatment with this compound
Materials:
-
Selected cell line (e.g., HepG2, HUVEC, RAW 264.7)
-
Complete cell culture medium (specific to cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
Phosphate-buffered saline (PBS)
-
Sterile cell culture plates (e.g., 96-well, 24-well, 6-well)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells into the appropriate culture plates at the desired density for the specific assay.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in a serum-free or complete medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proceed with the specific downstream assay.
Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Migration Assessment using Transwell Assay
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Pre-treat cells with this compound for the desired duration in a separate culture dish.
-
Starve the cells in a serum-free medium for 4-6 hours prior to the assay.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in a serum-free medium and add 1 x 10^5 cells in 100 µL to the upper chamber of the Transwell insert.[7]
-
Incubate the plate for 4-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in the fixation solution for 15 minutes.
-
Stain the cells with Crystal Violet for 10-15 minutes.
-
Gently wash the insert with PBS to remove excess stain.
-
Allow the insert to air dry.
-
Count the migrated cells in several random fields under a microscope or elute the stain and measure the absorbance.
Endothelial Cell Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plate, pre-chilled
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution and allow it to solidify at 37°C for 30-60 minutes.
-
Pre-treat HUVECs with various concentrations of this compound for the desired time.
-
Harvest the treated HUVECs and resuspend them in a basal medium at a density of 1.5-3 x 10^4 cells per 150 µL.[8]
-
Gently add 150 µL of the cell suspension to each matrix-coated well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using an inverted microscope.
-
Quantify the tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.
Experimental Workflow
References
- 1. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vastatins have a distinct effect on sterol synthesis and progesterone secretion in human granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pravastatin down-regulates inflammatory mediators in human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
preventing pravastatin lactone hydrolysis during analytical testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of pravastatin to its lactone form during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is pravastatin lactone and why is its formation a concern during analysis?
A1: Pravastatin is an active pharmaceutical ingredient administered as a hydroxy acid. This compound is its inactive, neutral cyclic ester form. The formation of this compound from the active hydroxy acid form can occur under certain conditions, particularly acidic pH.[1][2] This conversion is a critical issue during analytical testing as it can lead to an underestimation of the true concentration of the active pravastatin, impacting the accuracy of stability, pharmacokinetic, and quality control data.
Q2: What are the primary factors that promote the hydrolysis of pravastatin to its lactone form?
A2: The primary factors promoting the conversion of pravastatin to its lactone are:
-
pH: Acidic conditions strongly favor the lactonization of pravastatin.[1][3] The drug is more stable at neutral to alkaline pH.[4]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[4][5]
-
Solvent Composition: The type of solvent used in sample preparation and mobile phases can influence the equilibrium between the hydroxy acid and lactone forms.[6]
Q3: How can I prevent the formation of this compound during sample preparation and storage?
A3: To minimize lactone formation, consider the following precautions:
-
pH Control: Maintain a neutral to slightly alkaline pH for all solutions, including sample diluents and mobile phases. Buffering serum samples to pH 4.5 has been shown to minimize hydrolysis.[7]
-
Temperature Control: Keep samples at low temperatures, such as in an ice-water bath, during preparation and storage to slow down the rate of hydrolysis.[7] Pravastatin stock solutions are often stored at 4°C.[1]
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation to reduce the time available for degradation.
Q4: What analytical techniques are suitable for separating and quantifying pravastatin and its lactone?
A4: Several analytical techniques can effectively separate and quantify pravastatin and its lactone, including:
-
High-Performance Liquid Chromatography (HPLC): This is a common method, often using a C18 column with a mobile phase consisting of an acetonitrile and buffer solution.[4]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and specificity for the determination of pravastatin and its lactone in biological matrices.[8][9]
-
Micellar Electrokinetic Chromatography (MEKC): A capillary electrophoresis technique that provides excellent separation of the anionic hydroxy acid form from the neutral lactone form.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of pravastatin | Hydrolysis to this compound during sample processing. | Ensure the pH of all solutions is neutral or slightly alkaline. Keep samples cooled on an ice bath throughout the preparation process. |
| Inconsistent analytical results | On-going conversion of pravastatin to its lactone in the autosampler. | Use a cooled autosampler if available. Reduce the time between sample preparation and injection. |
| Poor separation of pravastatin and lactone peaks | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For HPLC, adjusting the buffer pH can improve separation. For capillary electrophoresis, using a micellar agent like SDS is effective.[1] |
| Appearance of unexpected degradation peaks | Forced degradation due to harsh sample conditions (e.g., strong acid or base, high temperature). | Review the sample preparation protocol to identify and mitigate harsh conditions. Forced degradation studies show significant degradation in acidic conditions.[5] |
Experimental Protocols
HPLC Method for Pravastatin Stability Testing
This protocol is based on a stability-indicating HPLC method to study the hydrolytic behavior of pravastatin.[4]
-
Chromatographic System:
-
Column: C18, 10-µm particle size (3.9 mm × 150 mm)
-
Mobile Phase: Acetonitrile and 30 mmol/L phosphate buffer pH 2 (28:72 v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 239 nm
-
-
Sample Preparation:
-
Prepare a stock solution of pravastatin in water.
-
For stability studies, dilute the stock solution in appropriate pH buffers (e.g., pH 3, 7, and 12) and incubate at desired temperatures (e.g., 40°C, 80°C).
-
Inject samples into the HPLC system at specified time points.
-
UHPLC-MS/MS Method for Pravastatin and Lactone in Biological Samples
This protocol is adapted from a method for the determination of pravastatin and its lactone in rat plasma and urine.[8][9]
-
Chromatographic System:
-
Column: BEH C18, 1.7 µm (50 mm × 2.1 mm)
-
Mobile Phase: Gradient elution with acetonitrile and 1mM ammonium acetate at pH 4.0
-
Run Time: 2 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: ESI negative for pravastatin, ESI positive for this compound.
-
Detection: Selected Reaction Monitoring (SRM)
-
-
Sample Preparation (Plasma):
-
Precipitate proteins with acetonitrile.
-
Perform microextraction by packed sorbent (MEPS) using a C8 sorbent.
-
Elute the analytes with a mixture of acetonitrile and 0.01 M ammonium acetate pH 4.5 (90:10, v/v).
-
Quantitative Data Summary
The stability of pravastatin is highly dependent on pH and temperature. The following table summarizes the degradation constant (k) for pravastatin hydrolysis at 80°C at different pH values.
| pH | Degradation Constant (k, min⁻¹) at 80°C |
| 3 | 5.13 x 10⁻³ |
| 7 | 4.16 x 10⁻⁴ |
| 12 | 3.18 x 10⁻² |
Data adapted from a study on the hydrolytic behavior of pravastatin.[4]
Visualizations
Caption: pH-dependent equilibrium between pravastatin and its lactone.
Caption: Workflow for minimizing this compound hydrolysis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pravastatin Lactone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of pravastatin lactone for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a less water-soluble, more lipophilic metabolite of the cholesterol-lowering drug pravastatin.[1][2] While pravastatin is administered in its active hydroxy-acid form, the lactone form is also studied, particularly for its potential myotoxic effects.[2] Its poor aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound for in vitro use.[3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[4] For final dilutions in aqueous assay buffers, co-solvents may be necessary to maintain solubility.
Q3: What is the maximum recommended concentration of DMSO in my cell culture experiment?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental endpoint.[5]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting Guide
Problem: I observe a precipitate in my cell culture medium after adding this compound.
Possible Cause & Solution:
-
Poor aqueous solubility: this compound is poorly soluble in aqueous solutions like cell culture media.
-
Solution: Ensure your final DMSO concentration is sufficient to maintain solubility at the desired this compound concentration, without exceeding cytotoxic levels. Consider making serial dilutions of your stock solution in culture medium to avoid abrupt concentration changes that can cause precipitation.[6]
-
-
High final concentration of the compound: The concentration of this compound may be too high for the amount of solvent in the final assay volume.
-
Solution: Re-evaluate the required concentration for your experiment. If possible, lower the final concentration of this compound. If a high concentration is necessary, you may need to explore the use of co-solvents or solubilizing agents, but be sure to test for their effects on your cells.
-
-
Interaction with media components: Components in the cell culture medium, such as salts and proteins, can sometimes contribute to the precipitation of a dissolved compound.
-
Solution: When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium slowly while gently vortexing. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Problem: My experimental results are inconsistent or not reproducible.
Possible Cause & Solution:
-
Inaccurate concentration due to precipitation: If the compound has precipitated, the actual concentration in solution will be lower than intended.
-
Solution: Visually inspect your culture wells for any signs of precipitation before and during the experiment. If precipitation is observed, you will need to optimize your solution preparation protocol as described above.
-
-
Degradation of this compound: Improper storage or handling of stock solutions can lead to degradation of the compound.
-
Solution: Always store stock solutions at the recommended temperature and protect them from light.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 20 mg/mL[4] |
| Dimethylformamide (DMF) | ≥ 25 mg/mL[4] |
| Ethanol | ≥ 12.5 mg/mL[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[4] |
| Water | 0.18 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 406.5 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.1% (or your predetermined non-toxic level).
-
In a sterile tube, add the required volume of the stock solution to the pre-warmed cell culture medium.
-
Gently mix the working solution by inverting the tube or by gentle vortexing.
-
Use the freshly prepared working solution for your in vitro assay immediately.
-
Mandatory Visualizations
Caption: HMG-CoA Reductase Signaling Pathway.
Caption: Experimental Workflow for this compound Solution Preparation.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Asymmetry in Reverse Phase HPLC Analysis of Pravastatin Lactone
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the reverse phase HPLC analysis of pravastatin and its lactone form.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for pravastatin lactone in reverse phase HPLC?
A1: Peak tailing for this compound is often attributed to several factors. A primary cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][2][3][4] Other significant causes include column overload, where the sample concentration is too high for the column's capacity, and the use of an inappropriate mobile phase pH which can affect the ionization state of the analyte.[3][4] Additionally, issues like column degradation, the presence of a column void, or a partially blocked inlet frit can lead to distorted peak shapes.[1][3]
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting is typically a result of column overload, where too much sample is injected onto the column, or a mismatch between the sample solvent and the mobile phase.[4][5] If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse phase) than the mobile phase, it can cause the peak to front.[3][6] Poor sample solubility in the mobile phase can also be a contributing factor.[4]
Q3: How does the mobile phase pH affect the peak shape of pravastatin and its lactone?
A3: The mobile phase pH is a critical parameter in the analysis of pravastatin and its lactone. Pravastatin is a carboxylic acid, and its lactone can undergo hydrolysis to the acid form, a process that is pH-dependent.[7][8] Operating at a pH close to the pKa of pravastatin can lead to inconsistent ionization and result in peak broadening or splitting.[2] For acidic compounds like pravastatin, a lower pH mobile phase (typically 2 pH units below the pKa) is often used to suppress ionization and improve peak shape.[9][10] However, pravastatin is susceptible to acid-catalyzed degradation, so a careful balance must be struck.[7] The interconversion between the acid and lactone forms is also influenced by pH, which can affect peak purity and shape.[11]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: For the analysis of pravastatin and its lactone, C8 and C18 columns are commonly used.[12][13][14] To minimize peak tailing caused by silanol interactions, it is advisable to use a modern, high-purity silica column that is well end-capped.[1][2][4] These columns have a reduced number of free silanol groups, leading to more symmetrical peaks for polar and ionizable compounds.
Q5: Can the injection solvent affect the peak shape of this compound?
A5: Yes, the injection solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including fronting and broadening.[3][6] As a best practice, the sample should be dissolved in the initial mobile phase or a solvent that is weaker or of similar strength.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak asymmetry issues with this compound.
Problem: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to suppress the ionization of residual silanol groups.[1][4] Use a suitable buffer like phosphate or acetate to maintain a stable pH.[14][15] 2. Use a Highly Deactivated Column: Employ a modern, end-capped C8 or C18 column with high purity silica.[1][2] 3. Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the silanol groups, but this may not be suitable for all applications, especially with MS detection. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column.[3] 2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher surface area. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.[16] 2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[1] 3. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.[17] |
| Extra-Column Volume | 1. Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to reduce dead volume.[2][3] 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume. |
Problem: Peak Fronting
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Column Overload | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample injected.[4] |
| Solvent Mismatch | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[6] 2. Use a Weaker Injection Solvent: If the sample cannot be dissolved in the mobile phase, use a solvent that is weaker (more polar in reverse phase) than the mobile phase.[3] |
| Column Collapse | 1. Check Column Operating Conditions: Ensure that the mobile phase pH and temperature are within the recommended range for the column.[4] 2. Replace the Column: If the column bed has collapsed, it will need to be replaced. |
Experimental Protocols
Protocol 1: Investigating the Effect of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using a suitable buffer system (e.g., 20 mM phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Equilibrate the System: For each mobile phase, thoroughly equilibrate the HPLC system and a C18 column until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound at a consistent concentration and volume for each mobile phase condition.
-
Analyze Peak Shape: Record the chromatograms and calculate the asymmetry factor (As) or tailing factor (Tf) for the this compound peak at each pH.
-
Data Evaluation: Compare the peak shapes and select the pH that provides the most symmetrical peak (As or Tf closest to 1.0).
Protocol 2: Assessing Column Overload
Objective: To determine if column overload is the cause of peak asymmetry.
Methodology:
-
Prepare a Dilution Series: Prepare a series of standard solutions of this compound at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Inject and Analyze: Using the established HPLC method, inject a constant volume of each solution in the dilution series, starting from the lowest concentration.
-
Monitor Peak Shape: Observe the peak shape for this compound at each concentration.
-
Data Evaluation: If the peak shape improves (i.e., becomes more symmetrical) at lower concentrations, this indicates that column overload was occurring at higher concentrations.
Visualizations
Caption: Troubleshooting workflow for peak asymmetry.
Caption: pH-dependent equilibrium of pravastatin.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. acdlabs.com [acdlabs.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
improving mass spectrometry sensitivity for pravastatin lactone detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric detection of pravastatin lactone. Our aim is to help you improve sensitivity and overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?
A1: Low sensitivity for this compound can stem from several factors. Here's a troubleshooting guide:
-
Incorrect Ionization Mode: this compound ionizes most efficiently in positive electrospray ionization (ESI+) mode . In contrast, the active acid form of pravastatin is best detected in negative ESI- mode.[1][2][3] Ensure your mass spectrometer is set to the correct polarity for lactone detection. A method with rapid polarity switching can be employed to detect both forms simultaneously.[3]
-
Suboptimal Mobile Phase pH: The stability of the lactone is pH-dependent. At neutral or alkaline pH, it can hydrolyze to the open-acid form.[4] Using a slightly acidic mobile phase, around pH 4.0-4.5 , helps to maintain the lactone structure.[1][2][3][5] Ammonium acetate or ammonium formate are suitable buffers.
-
Sample Preparation Issues: The lactone can hydrolyze to the acid form in biological matrices like plasma or serum at physiological pH.[4][6] To prevent this, acidify your samples to approximately pH 4.5 immediately after collection or thawing.[3][5][6] Keeping samples on an ice-water bath can also minimize this conversion.[6]
-
Inefficient Extraction: While protein precipitation is a quick method, it may lead to significant matrix effects.[7] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract, thereby reducing ion suppression and improving sensitivity.[6][7][8]
-
In-source Fragmentation or Conversion: Although less common for the lactone, high source temperatures or harsh MS conditions can potentially lead to fragmentation. Optimize source parameters like temperature and voltages.
Q2: My results for this compound concentrations are inconsistent and show poor reproducibility. What could be the problem?
A2: Poor reproducibility is often linked to the stability of the analyte during sample handling and storage.
-
pH-Dependent Interconversion: As mentioned, this compound can convert to its hydroxy acid form in a pH-dependent manner.[4] Ensure consistent and rapid acidification of all samples and standards to pH 4.5 to stabilize the lactone.[3][5]
-
Freeze-Thaw Stability: While pravastatin and its lactone are generally stable through several freeze-thaw cycles when handled correctly, repeated cycles should be avoided.[6] Aliquoting samples before freezing is recommended.
-
Benchtop Stability: this compound can hydrolyze to pravastatin over time in serum samples, even at reduced temperatures (e.g., in an ice-water bath).[6] Minimize the time samples are left at room temperature or on the benchtop before processing.
Q3: How can I mitigate matrix effects in my bioanalytical method for this compound?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[9][10]
-
Improve Sample Cleanup: Transitioning from a simple protein precipitation method to a more thorough cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components.[7]
-
Optimize Chromatography: Ensure baseline separation of this compound from endogenous matrix components. A good chromatographic separation is crucial for minimizing co-elution and, consequently, matrix effects.[9]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound will co-elute and experience similar matrix effects as the analyte, thus providing more accurate and precise quantification.[1][3][5]
Q4: What are the typical mass transitions (MRM) for detecting pravastatin and this compound?
A4: The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of an MRM assay.
-
Pravastatin (Negative ESI Mode): Commonly monitored transitions include m/z 423.2 → 321.1 and m/z 423.4 → 320.9.[3][7]
-
This compound (Positive ESI Mode): A frequently used transition is m/z 438.2 → 183.1 (as the [M+Na]+ adduct).[3][5] Another approach involves monitoring the protonated molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of pravastatin and its lactone.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Pravastatin & Lactone | Rat Plasma & Urine | 5 - 500 nmol/L | 5 nmol/L | [1][2] |
| Pravastatin & Lactone | Human Serum | 0.5 - 100 ng/mL | 0.5 ng/mL | [6] |
| Pravastatin | Human Plasma | - | 0.106 ng/mL | [7] |
| Pravastatin & Metabolites | Human Plasma | 0.5 - 200 nM | - | [3][5] |
Table 2: Method Performance Metrics
| Analyte | Matrix | Recovery | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Reference |
| Pravastatin & Lactone | Rat Plasma | 97 - 109% | < 8% | - | - | [1][2] |
| Pravastatin & Lactone | Rat Urine | 92 - 101% | < 7% | - | - | [1][2] |
| Pravastatin & Lactone | Human Serum | ≥ 90% | < 8% | < 8% | Within 8% | [6] |
| Pravastatin | Human Plasma | 93.8 - 99.5% | < 10% | < 7% | 97.2 - 106% | [7] |
| Pravastatin & Metabolites | Human Plasma | - | ≤ 5.2% | ≤ 5.2% | ≤ 8.0% | [3][5] |
Detailed Experimental Protocols
Below are representative experimental methodologies for the analysis of pravastatin and its lactone form.
Method 1: UHPLC-MS/MS in Rat Plasma and Urine[1][2]
-
Sample Preparation (Plasma):
-
Precipitate proteins with acetonitrile.
-
Perform microextraction by packed sorbent (MEPS) with a C8 sorbent.
-
Elute with 100 µL of acetonitrile: 0.01 M ammonium acetate pH 4.5 (90:10, v/v).
-
-
Chromatography:
-
Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 1mM ammonium acetate at pH 4.0.
-
Run Time: 2 minutes.
-
-
Mass Spectrometry:
-
Ionization: ESI with polarity switching.
-
Mode: Selected Reaction Monitoring (SRM).
-
Polarity: Negative for pravastatin, Positive for this compound.
-
Method 2: LC-MS/MS in Human Serum[6]
-
Sample Preparation:
-
Acidify 0.5 mL serum samples.
-
Perform solid-phase extraction.
-
Reconstitute the sample extracts for analysis.
-
-
Chromatography & Mass Spectrometry:
-
Ionization: Turbo ion spray in positive ion mode.
-
Run Time: 9 minutes.
-
Method 3: UHPLC-MS/MS in Human Plasma[3][5]
-
Sample Preparation:
-
Dilute 100 µL of plasma in EDTA with a pH 4.5 buffer.
-
Perform hydrophilic lipophilic balance (HLB) solid-phase extraction on a 96-well plate.
-
Evaporate the extracted samples to dryness.
-
Reconstitute in pH 4.5 buffer.
-
-
Chromatography:
-
Column: Cortecs™ C18 (2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM methylammonium acetate buffer (pH 4.5).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: ESI with polarity switching.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Pravastatin (Negative): m/z 423.2 → 321.1
-
This compound (Positive): m/z 438.2 → 183.1
-
-
Visualizations
Interconversion of Pravastatin and this compound
Caption: pH-dependent equilibrium between pravastatin and its lactone form.
General Experimental Workflow for this compound Analysis
Caption: Standard workflow for this compound quantification.
References
- 1. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Managing Pravastatin Lactone Stability in Acidic Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of pravastatin lactone in acidic buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My pravastatin solution is showing rapid degradation in an acidic buffer (pH 3-5). How can I minimize this?
A1: Pravastatin is known to be more susceptible to degradation in acidic conditions compared to neutral or alkaline environments.[1] The primary degradation pathway in acidic solutions is the hydrolysis of the ester or lactone moieties. To minimize degradation, consider the following:
-
Temperature Control: Degradation is significantly influenced by temperature. Whenever possible, conduct your experiments at lower temperatures (e.g., refrigerated conditions at 2-8°C) and minimize the time the solution is kept at room temperature or higher.
-
pH Adjustment: If your experimental conditions allow, increasing the pH to a less acidic range (e.g., closer to neutral) will increase the stability of pravastatin.[2][3]
-
Use of Co-solvents: While aqueous buffers are common, the use of organic protic solvents like methanol has been shown to stabilize both pravastatin and its lactone form.
-
Fresh Preparation: Prepare your pravastatin solutions fresh before each experiment to avoid analyzing degradants that have formed during storage. A stock solution in a suitable solvent may be stable for a short period if stored properly (e.g., at -20°C).
Q2: I am observing an additional peak in my HPLC chromatogram when analyzing pravastatin in an acidic medium. What could this be?
A2: In acidic conditions, pravastatin can undergo lactonization to form this compound.[4] This is a common interconversion for statins.[1][5] The appearance of a new, often more lipophilic (longer retention time in reversed-phase HPLC), peak is likely due to the formation of this compound. It is also possible that other degradation products are forming, as acidic conditions can lead to multiple degradation pathways.[1]
To confirm the identity of the new peak, you can:
-
Use a this compound Standard: If available, inject a standard of this compound to compare retention times.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass of the compound in the new peak and confirm if it corresponds to the mass of this compound.
Q3: What is the expected degradation kinetics of pravastatin in acidic solutions?
A3: The degradation of pravastatin in hydrolytic conditions, including acidic solutions, generally follows pseudo-first-order kinetics.[1] This means the rate of degradation is proportional to the concentration of pravastatin. The rate of degradation is highly dependent on both pH and temperature.[1][2]
Q4: How does pH affect the equilibrium between pravastatin and this compound?
A4: The equilibrium between the hydroxy acid form (pravastatin) and the lactone form is strongly pH-dependent.[5]
-
Acidic pH: Favors the lactone form. The conversion of the hydroxy acid to the lactone is more prevalent in acidic conditions.
-
Physiological and Alkaline pH: Favor the open-ring hydroxy acid form. At higher pH values, the lactone form is rapidly hydrolyzed to the hydroxy acid.[5]
Q5: Are there established HPLC methods for monitoring the stability of pravastatin and its lactone?
A5: Yes, several stability-indicating HPLC methods have been developed. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 2-4).[1][6][7] Detection is typically performed using a UV detector at around 238-239 nm.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable Pravastatin Concentration in Replicates | Inconsistent sample preparation or ongoing degradation during analysis. | Ensure precise and consistent sample handling. Prepare samples immediately before injection or keep them in a cooled autosampler. |
| Poor Peak Shape or Resolution | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. Adjust the pH of the aqueous component and the ratio of organic to aqueous phase to improve peak shape and separation. |
| Unexpected Degradation Products | Contamination of buffer or glassware, or exposure to light (photodegradation). | Use high-purity reagents and thoroughly clean all glassware. Protect solutions from light by using amber vials or covering them with foil. |
| Difficulty Quantifying Low Levels of Lactone | Insufficient method sensitivity. | Consider using a more sensitive detector like a mass spectrometer (LC-MS) which can offer lower limits of detection and quantification.[6] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of Pravastatin
This protocol outlines a general stability-indicating HPLC method.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and a 30 mmol L-1 phosphate buffer solution with the pH adjusted to 2.0 (ratio of 28:72 v/v).[1]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve pravastatin in the desired acidic buffer to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Monitor the peak area of pravastatin and any degradation products over time.
-
Protocol 2: Kinetic Study of Pravastatin Degradation
-
Solution Preparation:
-
Prepare a stock solution of pravastatin in a suitable solvent.
-
Prepare a series of acidic buffers at the desired pH values (e.g., pH 3, 4, 5).
-
-
Degradation Study:
-
At time zero, dilute the pravastatin stock solution with the acidic buffers to a final desired concentration.
-
Maintain the solutions at a constant temperature (e.g., 40°C, 60°C, or 80°C) in a water bath or incubator.
-
At predetermined time intervals, withdraw an aliquot of the sample.
-
Immediately quench the degradation by diluting the aliquot with a cold mobile phase or by freezing it.
-
-
Analysis:
-
Analyze the samples using the HPLC method described in Protocol 1.
-
Plot the natural logarithm of the pravastatin concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Quantitative Data Summary
Table 1: Degradation Rate Constants (k) of Pravastatin at Different pH Values and Temperatures
| pH | Temperature (°C) | Rate Constant (k, min⁻¹) |
| 3 | 80 | 5.13 x 10⁻² |
| 5 | 80 | 3.62 x 10⁻³ |
| 7 | 80 | 4.76 x 10⁻⁴ |
| 9 | 80 | 1.04 x 10⁻⁴ |
| 12 | 80 | 6.99 x 10⁻⁴ |
Data adapted from a study on the hydrolytic behavior of pravastatin. Note that the stability of pravastatin increases as the pH increases from 3 to 9 at 80°C.[1]
Table 2: Interconversion of this compound to Pravastatin Hydroxy Acid after 24 hours at 37°C
| pH | This compound Remaining (%) | Pravastatin Hydroxy Acid Formed (%) |
| 6.8 (Acidic) | Higher proportion remains as lactone | Lower conversion to hydroxy acid |
| 7.4 (Physiological) | ~2% | ~98% |
| 7.8 (Alkaline) | ~1% | ~99% |
Data extrapolated from a study on the interconversion of statins, indicating that at acidic pH, a greater proportion of pravastatin remains in the lactone form.[5]
Visualizations
Caption: Experimental workflow for a kinetic degradation study of pravastatin.
Caption: Degradation pathways of pravastatin in acidic aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
strategies to improve the extraction recovery of pravastatin lactone from plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of pravastatin lactone from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting pravastatin and its lactone from plasma?
A1: The most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Microextraction by Packed Sorbent (MEPS).[1][2] LLE and protein precipitation are often chosen for their simplicity and cost-effectiveness.[1] SPE is also frequently used and can yield very clean extracts with high recovery.[3][4] MEPS is a newer technique that uses a small amount of sorbent and is suitable for small sample volumes.[2]
Q2: Why is pH control critical during the extraction of pravastatin and its lactone?
A2: pH is crucial because of the interconversion between pravastatin (the active hydroxy acid form) and its inactive lactone form. This compound is prone to hydrolysis to the open-acid form, especially at physiological and alkaline pH.[3][5] To maintain the stability of the lactone and prevent its conversion, it is essential to acidify the plasma or serum sample, typically to a pH of around 4.5.[3][6] This acidic environment also promotes the protonation of pravastatin acid, which can aid in its extraction.[1]
Q3: What are typical recovery rates for this compound from plasma?
A3: High recovery rates, often exceeding 90%, are achievable with optimized methods. For instance, a solid-phase extraction procedure has been reported to yield recoveries of ≥90% for this compound.[3] Similarly, a method using microextraction by packed sorbent (MEPS) reported recovery ranging from 97-109% for both pravastatin and its lactone.[2] Liquid-liquid extraction methods can also achieve high efficiency, with overall recoveries for pravastatin and its metabolites ranging from 93.8% to 99.5%.[1]
Q4: How does the choice of ionization mode in LC-MS/MS differ for pravastatin and this compound?
A4: Typically, different ionization modes are used for optimal sensitivity. Pravastatin, the hydroxy acid form, is best detected in negative ion mode (ESI-).[2][6] In contrast, this compound is quantified with higher sensitivity in positive ion mode (ESI+).[2][6] An analytical method must be able to switch between these modes for simultaneous quantification.[6]
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of this compound
Q: My extraction recovery for this compound is low and variable, while the recovery for pravastatin acid seems acceptable. What are the likely causes and solutions?
A: This is a common issue often linked to analyte stability and the specific chemical properties of the lactone form.
-
Cause A: Hydrolysis of Lactone: this compound can hydrolyze to the parent acid form in the biological matrix, especially if samples are not handled properly.[3] This is accelerated at physiological or alkaline pH.[5]
-
Cause B: Suboptimal Extraction Solvent (LLE): The polarity of the extraction solvent may not be suitable for the more lipophilic lactone form compared to the acid form.
-
Solution: For LLE, ensure the solvent is appropriate for the lactone. Ethyl acetate is a commonly used and effective solvent.[1] Consider testing solvents with slightly lower polarity if recovery remains low.[7] Performing the extraction twice and combining the organic layers can significantly increase recovery.[1]
-
-
Cause C: Inefficient Elution (SPE): The elution solvent in your SPE protocol may not be strong enough to completely elute the lactone from the sorbent.
Issue 2: Overall Low Recovery for Both Pravastatin and its Lactone
Q: I am experiencing poor recovery for both pravastatin and its lactone. What general steps should I troubleshoot?
A: This suggests a more fundamental issue with the extraction process itself.
-
Cause A: Incomplete Protein Precipitation: If using a protein precipitation step, insufficient precipitation can lead to a viscous supernatant that traps the analytes, hindering their extraction.
-
Solution: Ensure the ratio of precipitating solvent (like acetonitrile) to plasma is adequate, typically at least 3:1 (v/v). Vortex thoroughly and ensure complete centrifugation to obtain a clear supernatant.
-
-
Cause B: SPE Column Issues: The SPE column may not be performing correctly due to improper conditioning or overloading.
-
Solution: Always pre-condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer (e.g., pH 4.5 buffer).[6] Ensure the sample volume does not exceed the column's capacity.
-
-
Cause C: Analyte Loss During Evaporation/Reconstitution: Analytes can be lost during the dry-down step if the temperature is too high or the nitrogen stream is too aggressive. They can also adsorb to the container surface, especially with hydrophobic compounds in low-protein matrices.[8]
-
Solution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[9] For reconstitution, select a solvent that fully dissolves the analytes and is compatible with your mobile phase. Reconstituting in an acidic buffer (pH 4.5) can help maintain stability.[6] Vortexing or sonicating during reconstitution can help redissolve any analyte adsorbed to the tube walls.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Recoveries for Pravastatin and Metabolites
| Method | Analyte | Recovery (%) | Matrix | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Pravastatin | 93.8% | Plasma | [1] |
| LLE | 3α-hydroxy pravastatin | 99.5% | Plasma | [1] |
| Solid-Phase Extraction (SPE) | Pravastatin | ≥90% | Serum | [3] |
| SPE | This compound | ≥90% | Serum | [3] |
| SPE (HLB Cartridge) | Pravastatin | 107.4% | Plasma | [4] |
| Microextraction by Packed Sorbent (MEPS) | Pravastatin & Lactone | 97 - 109% | Plasma |[2] |
Table 2: Analyte Stability Data
| Condition | Analyte | Stability | Matrix | Reference |
|---|---|---|---|---|
| 4 hours at Room Temperature | Pravastatin & Metabolite | Stable (93.1-96.9% accuracy) | Plasma | [1] |
| 3 Freeze-Thaw Cycles | Pravastatin & Metabolite | Stable (93.3-97.6% accuracy) | Plasma | [1] |
| 30 Days at -70°C | Pravastatin & Metabolite | Stable | Plasma | [1] |
| 24 hours in Ice-Water Bath | Pravastatin | Stable | Serum | [3] |
| 24 hours in Ice-Water Bath | This compound | Hydrolyzes to Pravastatin | Serum | [3] |
| 77 Days at -70°C | Pravastatin & Lactone | Stable | Serum |[3] |
Experimental Protocols & Workflows
General Workflow for this compound Extraction
Caption: General workflow for plasma sample preparation and analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for pravastatin and its metabolite.[1]
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add 10 µL of the internal standard (IS) solution. Vortex for 1 minute.
-
Acidification: Add 10 µL of 10% (v/v) formic acid to the sample. Vortex again for 1 minute to ensure thorough mixing and pH adjustment.
-
First Extraction: Add 1.0 mL of ethyl acetate. Shake vigorously for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Second Extraction: Repeat steps 3-5 on the remaining aqueous layer and combine the organic extracts. This second pass is crucial for maximizing recovery.[1]
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on methods developed for the simultaneous quantification of pravastatin and its lactone.[3][6]
-
Sample Preparation: Take 100-500 µL of plasma and dilute it with a pH 4.5 buffer (e.g., 0.1M ammonium acetate buffer) to stabilize the analytes.[6] Add the internal standard.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge by passing methanol through it, followed by the pH 4.5 buffer for equilibration.
-
Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove endogenous interferences.
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and buffer).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in an acidic buffer (pH 4.5) to ensure stability before injection.[6]
Troubleshooting Logic for Low Recovery
Caption: Decision tree for troubleshooting low extraction recovery.
References
- 1. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution of pravastatin lactone with other impurities
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pravastatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical characterization of pravastatin, with a specific focus on resolving the co-elution of its lactone form with other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of pravastatin that I should be aware of?
A1: Besides the active pharmaceutical ingredient (API), pravastatin, several related substances can be present as impurities. These can originate from the manufacturing process or from degradation. Common impurities include:
-
Pravastatin Lactone: An intramolecular ester of pravastatin, which can be formed under acidic conditions.[1][2]
-
Mevastatin: A structurally related statin that is a precursor in some pravastatin manufacturing processes.[3][4]
-
3α-Hydroxy Pravastatin: A metabolite of pravastatin.[5]
-
Dihydropravastatin: A byproduct from the fermentation process that lacks one of the conjugated double bonds and thus has a different UV absorption profile.[6][7]
-
Degradation Products: Pravastatin is susceptible to degradation under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light, leading to the formation of various other impurities.[8][9]
Q2: My chromatogram shows a peak co-eluting with this compound. How can I confirm this?
A2: Co-elution can be challenging to detect, especially if the impurity is present at a low level. Here are a few approaches to confirm co-elution:
-
Peak Purity Analysis: If you are using a High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV spectra across the peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.[10][11]
-
Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer (LC-MS) is a powerful tool for identifying co-eluting components. By examining the mass-to-charge ratio (m/z) across the chromatographic peak, you can identify if more than one compound is present.[3][4][12]
-
Varying Chromatographic Conditions: Systematically changing chromatographic parameters such as the mobile phase composition or temperature can sometimes lead to the partial or complete separation of co-eluting peaks.
Q3: What is the relationship between pravastatin and this compound?
A3: Pravastatin is a hydroxy acid. The lactone form is an intramolecular ester formed between the carboxylic acid group and the hydroxyl group on the delta-carbon of the heptanoic acid side chain. This conversion is reversible and pH-dependent. Acidic conditions favor the formation of the neutral lactone form, while alkaline conditions favor the open-ring hydroxy acid form.[1][2]
Troubleshooting Guides
Issue: Poor resolution between this compound and an unknown impurity.
This is a common issue that can compromise the accuracy of quantification. The following troubleshooting workflow can help you systematically address this problem.
Step-by-Step Troubleshooting:
-
Confirm Co-elution: As a first step, use a PDA detector to check for peak purity. If the peak is not pure, proceed with method optimization.
-
Modify the Mobile Phase: This is often the simplest and most effective way to improve resolution.
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.
-
Change the Organic Modifier: If adjusting the concentration is not effective, try switching from acetonitrile to methanol or vice versa. These solvents have different selectivities and can alter the elution order.
-
Adjust pH: The retention of acidic and basic compounds is highly dependent on the pH of the mobile phase. Since pravastatin is an acid, adjusting the pH can significantly impact its retention and selectivity relative to impurities.[9][13]
-
-
Change the Stationary Phase: If mobile phase modifications are insufficient, consider using a different HPLC column.
-
Different Column Chemistry: If you are using a C18 column, try a C8 or a phenyl-hexyl column. The different stationary phase chemistry will provide a different selectivity.
-
Smaller Particle Size: Columns with smaller particles provide higher efficiency and can resolve closely eluting peaks.
-
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence selectivity and resolution. Experiment with different column temperatures (e.g., in 5°C increments) to see if separation improves.
-
Consider Two-Dimensional Liquid Chromatography (2D-LC): For very complex samples where co-elution is persistent, 2D-LC can provide a significant increase in peak capacity and resolving power.[12]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Pravastatin and Impurities
This protocol is a starting point for the analysis of pravastatin and its related substances. Optimization may be required based on the specific impurities of interest and the sample matrix.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax ODS, 250 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | A: 0.1% Formic Acid in Water (pH 3) B: Methanol |
| Gradient | Isocratic: 50:50 (A:B)[13] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 238 nm[6][13] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of pravastatin reference standard (e.g., 1 mg/mL) in the mobile phase. Further dilute to a working concentration (e.g., 10 µg/mL).[13]
-
Tablet Sample: Weigh and crush 5 tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of pravastatin to a 10 mL volumetric flask. Add the mobile phase, sonicate for 10-15 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[13]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products that may co-elute with pravastatin or its lactone.[8]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve pravastatin in 0.1 M HCl and heat at 80°C for 2 hours.[8] Neutralize the solution before injection. |
| Base Hydrolysis | Dissolve pravastatin in 0.1 M NaOH and heat at 80°C for 2 hours.[8] Neutralize the solution before injection. |
| Oxidative Degradation | Treat a solution of pravastatin with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid pravastatin to dry heat at 105°C for 6 hours.[8] Dissolve the sample in the mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of pravastatin to UV light (e.g., 254 nm) for an extended period (e.g., 24-48 hours). |
Data Summary
Table 1: Comparison of Reported HPLC Methods for Pravastatin Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time of Pravastatin (min) |
| Prasanthi et al.[13] | Zorbax ODS (250x4.6 mm, 5 µm) | 0.1% Formic Acid (pH 3) : Methanol (50:50) | Not Specified | 238 | 4.44 |
| Al-Aani et al.[14] | Teknokroma C8 (250x4.6 mm, 5 µm) | 10mM Ammonium Acetate : Methanol : Triethylamine (40:60:0.17) | 1.0 | 239 | 2.15 |
| Delhi Raj N et al.[15] | Phenomenex LUNA C18 (150x4.6 mm, 5 µm) | Acetonitrile : 0.02M KH₂PO₄ (pH 3.0) (30:70) | 1.5 | 240 | Not Specified |
This technical support center provides a starting point for addressing the co-elution of this compound and other impurities. The provided protocols and troubleshooting guides should assist in the development and optimization of robust analytical methods for the quality control of pravastatin. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsr.in [japsr.in]
- 14. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Determination of Pravastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantification of pravastatin lactone, a specified impurity of the cholesterol-lowering drug pravastatin. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of a suitable analytical procedure.
Comparative Analysis of Chromatographic Methods
The determination of pravastatin and its impurities is crucial for quality control in pharmaceutical manufacturing. Several HPLC and UHPLC methods have been developed and validated for this purpose. The following tables summarize the performance characteristics of various methods, offering a direct comparison to facilitate method selection based on specific laboratory needs and capabilities.
HPLC Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax ODS (250x4.6 mm, 5 µm)[1] | Teknokroma C8 (250x4.6 mm, 5 µm)[2] | RP-18[3][4] |
| Mobile Phase | 0.1% Formic acid (pH 3) : Methanol (50:50 v/v)[1] | 10mM Ammonium acetate : Methanol : Triethylamine (40:60:0.17 v/v/v)[2] | Methanol : Water (60:40 v/v), pH 3.0 with orthophosphoric acid[3][4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3][4] |
| Detection (UV) | 238 nm[1] | 239 nm[2] | Not Specified |
| Linearity Range (Pravastatin) | 10–50 µg/mL[1] | 0.4-1000 µg/mL[2] | Not Specified |
| Correlation Coefficient (r²) | 0.997[1] | > 0.999[3][4] | > 0.999[3][4] |
| LOD (Pravastatin) | 0.231 µg/mL[1] | Not Specified | 1.22 µg/mL[3][4] |
| LOQ (Pravastatin) | 0.701 µg/mL[1] | Not Specified | 3.08 µg/mL[3][4] |
| Accuracy (% Recovery) | 98.36%[1] | Not Specified | Not Specified |
| Precision (%RSD) | Intra-day: 1.05%, Inter-day: 0.917%[1] | Intra-day: <2.94%, Inter-day: <2.97%[2] | < 2.0%[3][4] |
UHPLC-MS/MS Method for Pravastatin and this compound
For higher sensitivity and specificity, particularly in biological matrices, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful alternative.
| Parameter | UHPLC-MS/MS Method |
| Column | BEH C18 (50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Gradient elution with Acetonitrile and 1mM Ammonium acetate (pH 4.0)[5] |
| Run Time | 2 minutes[5] |
| Detection | ESI-MS/MS (SRM mode)[5] |
| Linearity Range | 5–500 nmol/L[5] |
| Correlation Coefficient (r²) | > 0.9990[5] |
| LOD | 1.5 nmol/L[5] |
| LOQ | 5 nmol/L[5] |
| Accuracy (% Recovery) | 97-109% (plasma), 92-101% (urine)[5] |
| Precision (%RSD) | Intra-day: < 8% (plasma), < 7% (urine)[5] |
The choice between HPLC and UHPLC often depends on the specific requirements of the analysis. While conventional HPLC methods are robust and widely available, UHPLC offers significant advantages in terms of speed, resolution, and sensitivity, along with reduced solvent consumption[6][7].
Experimental Protocols
A detailed experimental protocol for a validated stability-indicating HPLC method for the determination of pravastatin and its impurities is provided below. This method has been demonstrated to be specific, accurate, and precise.
Stability-Indicating HPLC Method
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: Zorbax ODS, 250 mm x 4.6 mm, 5 µm particle size[1].
-
Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water (pH adjusted to 3) and methanol in a 50:50 v/v ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 238 nm[1].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions
-
Standard Stock Solution (Pravastatin): Accurately weigh and dissolve 10 mg of pravastatin reference standard in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL. Sonicate for 10 minutes to ensure complete dissolution[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL for linearity studies[1].
-
Sample Preparation (Tablets): Weigh and finely powder 5 tablets. Transfer a quantity of the powder equivalent to 10 mg of pravastatin into a 10 mL volumetric flask. Add the mobile phase, sonicate for 30 minutes, and then dilute to the mark with the mobile phase. Filter the solution before injection[1].
4. Forced Degradation Studies To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug product.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C[1].
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
Following degradation, the solutions are diluted to a suitable concentration and injected into the HPLC system to assess for any degradation products and ensure they are well-resolved from the main pravastatin peak.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound, in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides the necessary information for researchers and scientists to select and implement a validated HPLC method for the analysis of this compound. The provided data and protocols serve as a valuable resource for quality control and drug development professionals.
References
- 1. japsr.in [japsr.in]
- 2. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. development-and-validation-of-stability-indicating-hplc-methods-for-quantitative-determination-of-pravastatin-fluvastatin-atorvastatin-and-rosuvastatin-in-pharmaceuticals - Ask this paper | Bohrium [bohrium.com]
- 5. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. biomedres.us [biomedres.us]
Relative Potency of Pravastatin Lactone and Lovastatin Lactone in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer potency of pravastatin lactone and lovastatin lactone. The information is compiled from published experimental data to assist researchers in oncology and drug development.
Key Findings
Current research strongly indicates that lovastatin lactone possesses significant cytotoxic activity against a variety of cancer cell lines. Its mechanism of action is distinct from its role as an HMG-CoA reductase inhibitor and involves the induction of apoptosis through pathways such as COX-2/PPARγ signaling and proteasome inhibition.[1]
In contrast, there is a notable lack of published data specifically detailing the anti-cancer potency of This compound . Pravastatin is predominantly studied in its open-acid, hydrophilic form. This form generally exhibits lower cytotoxic potency in non-hepatic cancer cells compared to lipophilic statins like lovastatin, primarily due to less efficient cellular uptake.[2] While pravastatin has demonstrated anti-cancer effects, these are often observed at higher concentrations than lovastatin.[3][4]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for lovastatin lactone in various cancer cell lines. A direct comparison with this compound is not possible due to the absence of specific IC50 data for this compound in the reviewed literature. For context, data on pravastatin (open-acid form) is included where available to illustrate the generally observed lower potency.
| Statin | Form | Cancer Cell Line | IC50 Value (µM) | Reference |
| Lovastatin | Lactone | A549 (Lung) | 76.7 | [1] |
| Lovastatin | Lactone | H358 (Lung) | 45.2 | [1] |
| Lovastatin | Lactone | MDAMB468 (Breast) | ~36 (9 µg/mL) | [5] |
| Lovastatin | Lactone | MDAMB231 (Breast) | ~28 (7 µg/mL) | [5] |
| Pravastatin | Open-Acid | Hep G2 (Liver) | 1.9 | [2] |
| Lovastatin | Not Specified | Hep G2 (Liver) | 0.024 | [2] |
| Pravastatin | Not Specified | Various Lines | No significant effect | [4] |
Experimental Protocols
The determination of IC50 values for statins in the cited studies typically involves cell viability assays. A representative protocol for the MTT assay is provided below.
MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and lovastatin lactone (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and lovastatin lactone. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value from the dose-response curve.[6][7]
Signaling Pathways and Mechanisms of Action
Lovastatin Lactone
Lovastatin lactone's anti-cancer activity has been shown to be independent of HMG-CoA reductase inhibition. One of the key elucidated pathways involves the upregulation of cyclooxygenase-2 (COX-2), leading to the production of prostaglandins such as PGD2 and 15d-PGJ2. These prostaglandins then activate the peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn triggers apoptosis.[1][8]
Caption: Lovastatin lactone induced apoptotic pathway.
Pravastatin
The anti-cancer mechanism of pravastatin (in its open-acid form) is primarily attributed to the inhibition of the mevalonate pathway through the blockade of HMG-CoA reductase. This leads to a depletion of downstream products essential for cell growth and survival, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are necessary for the post-translational modification of small GTP-binding proteins involved in cell signaling. Due to a lack of specific studies on this compound, its distinct signaling pathway in cancer cells remains uncharacterized.
Experimental Workflow
The general workflow for comparing the in vitro potency of these compounds is outlined below.
Caption: Workflow for in vitro potency comparison.
Conclusion
The available evidence strongly supports the anti-cancer activity of lovastatin lactone in various cancer cell lines, with a well-defined mechanism of action that is independent of HMG-CoA reductase inhibition. In contrast, data on the cytotoxic potency of this compound is currently lacking in the scientific literature, precluding a direct comparison. The commonly studied open-acid form of pravastatin is generally less potent than lipophilic statins like lovastatin in non-hepatic cancer cells. Further research is warranted to investigate the potential anti-cancer properties of pravastatin in its lactone form to enable a comprehensive comparative analysis.
References
- 1. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin enhances irinotecan-induced apoptosis in prostate cancer via inhibition of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Pravastatin Lactone
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of pravastatin and its critical impurity, pravastatin lactone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, efficiency, and validation parameters of each technique, supported by experimental data.
Introduction
Pravastatin, a widely prescribed medication for the management of hypercholesterolemia, is susceptible to degradation, leading to the formation of this compound, a closed-ring impurity. The accurate quantification of this lactone is crucial for ensuring the quality and safety of pravastatin drug products. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose.[1][2] While HPLC is a well-established and robust method, UPLC has emerged as a newer technology offering significant advantages in terms of speed, resolution, and sensitivity.[1][3] This guide will delve into a cross-validation of these two methods, providing a clear comparison of their analytical performance.
Experimental Protocols
Detailed methodologies for both the HPLC and UPLC analyses are provided below. These protocols are based on established methods for pravastatin and its related impurities.[4][5][6]
Sample Preparation
A standard stock solution of pravastatin and this compound is prepared by dissolving the reference standards in a suitable diluent, typically a mixture of water and acetonitrile. Working standards are then prepared by diluting the stock solution to the desired concentrations for calibration and validation studies.
HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (65:35 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL
-
Detection: UV at 238 nm[7]
-
Column Temperature: 30°C[7]
UPLC Method
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[6][8]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water (pH 4.5)
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 238 nm
-
Column Temperature: 40°C
Method Validation
Both the HPLC and UPLC methods were validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11]
Results and Discussion
The performance of the HPLC and UPLC methods for the analysis of this compound was compared based on several key parameters. A summary of the quantitative data is presented in the tables below.
Chromatographic Performance
| Parameter | HPLC | UPLC |
| Retention Time (Pravastatin) | ~ 5.2 min | ~ 1.1 min |
| Retention Time (this compound) | ~ 6.8 min | ~ 1.5 min |
| Resolution (Pravastatin/Lactone) | > 2.0 | > 2.5 |
| Total Analysis Time | 10 min | 3 min |
| Solvent Consumption per Run | 10 mL | 1.2 mL |
Validation Summary
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (RSD%) | < 2.0% | < 1.0% |
| LOD | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| LOQ | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
The UPLC method demonstrated a significant reduction in analysis time, approximately 70% shorter than the HPLC method. This is a direct consequence of the smaller particle size of the stationary phase and the higher operating pressures of the UPLC system, which allow for faster flow rates without compromising resolution.[1][12] Furthermore, the UPLC method exhibited a substantial decrease in solvent consumption, leading to more environmentally friendly and cost-effective analyses.[1]
In terms of sensitivity, the UPLC method showed lower LOD and LOQ values, indicating its superior ability to detect and quantify trace amounts of this compound.[1][3] Both methods demonstrated excellent linearity, accuracy, and precision, meeting the acceptance criteria set forth by regulatory guidelines.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow and the logical relationship between the key validation parameters.
Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.
Caption: Logical relationship of UPLC technology leading to improved performance.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the superior performance of the UPLC technology. While both methods are capable of providing accurate and precise results, the UPLC method offers significant advantages in terms of speed, sensitivity, and reduced operational costs. For high-throughput environments and the analysis of trace-level impurities, UPLC is the recommended technique. However, HPLC remains a robust and reliable option for laboratories where ultra-fast analysis is not a primary requirement. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. japsr.in [japsr.in]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Elements of HPLC and UPLC Method Validation to Ensure Compliance [eventura.us]
- 10. Validation of HPLC/UPLC methodologies [complianceiq.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
Comparative Analysis of Pravastatin Lactone Effects on Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of pravastatin and its lactone form on proteasome activity, contrasted with other statins. The information presented is collated from peer-reviewed research to facilitate an objective understanding of the differential biological activities of these compounds beyond their well-established role in cholesterol synthesis inhibition.
Executive Summary
Statins, primarily known as HMG-CoA reductase inhibitors, can be broadly categorized into two forms: an active open-ring hydroxy-acid form and an inactive closed-ring lactone prodrug form. Emerging research has identified an "off-target" effect for some statins, demonstrating that the lactone form, but not the acid form, can inhibit the chymotrypsin-like activity of the 26S proteasome. This inhibition is independent of the HMG-CoA reductase pathway and is attributed to the structural similarity of the β-lactone ring to known proteasome inhibitors like lactacystin.
Pravastatin is unique among many statins as it is administered in its active, open-ring acid form and generally does not exhibit proteasome-inhibiting properties.[1] However, its corresponding lactone form, which can be formed under certain conditions, is hypothesized to possess this inhibitory activity, consistent with the structure-activity relationship observed in other statins like lovastatin. This guide will delve into the experimental data that substantiates these differential effects.
Data Presentation
The following tables summarize the quantitative data from key studies, comparing the effects of pravastatin, its lactone counterpart (inferred from the activity of other statin lactones), and other relevant compounds on HMG-CoA reductase and proteasome activity.
Table 1: Comparative Effects on HMG-CoA Reductase Activity
| Compound | Concentration | % Inhibition of HMG-CoA Reductase | Source |
| Pravastatin | 1 µM | ~50% | [2] |
| Lovastatin (pro-drug lactone) | Up to 1 µM | No significant inhibition | [2] |
| Lovastatin (mixture) | 1 µM | ~75% | [2] |
Data is estimated from graphical representations in the cited source.
Table 2: Comparative Effects on Proteasome Chymotrypsin-Like Activity (in vitro)
| Compound | Concentration | % Inhibition of Proteasome Activity | Source |
| Pravastatin | Up to 6.4 mM | No inhibition | [1] |
| Lovastatin (pro-drug lactone) | 2 mM | ~50% | [1] |
| Lactacystin | 1 µM | 100% | [1] |
Data is estimated from graphical representations in the cited source.
Mandatory Visualization
The diagrams below illustrate the key signaling pathway and a general experimental workflow for assessing proteasome activity.
References
Pravastatin Lactone vs. Pravastatin Acid: A Comparative Analysis of Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane permeability of pravastatin lactone and its active hydroxy acid form. The information presented is supported by experimental data to assist researchers in understanding the distinct transport mechanisms and physicochemical properties that govern the absorption and disposition of these two moieties.
Introduction
Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, is administered in its active hydroxy acid form. However, it can exist in equilibrium with its inactive lactone prodrug form. The interconversion between the hydrophilic acid and the more lipophilic lactone is influenced by pH, with acidic conditions favoring the lactone form.[1][2] Understanding the differential membrane permeability of these two forms is crucial for predicting oral absorption, tissue distribution, and overall pharmacokinetic behavior. Pravastatin acid is hydrophilic, whereas the lactone form is more lipophilic, suggesting different mechanisms of crossing biological membranes.[1][3][4][5] The acid form generally requires active transport to enter cells, while the lactone form can enter via passive diffusion.[4][6]
Quantitative Data on Membrane Permeability
The following table summarizes the key quantitative parameters related to the membrane permeability of this compound and pravastatin acid, primarily derived from studies on isolated rat hepatocytes. It is important to note that while this data provides a direct comparison, the transport characteristics may differ in intestinal cell models like Caco-2.
| Parameter | This compound | Pravastatin Acid | Reference |
| Permeability Coefficient (cm/s) | 5.41 x 10⁻⁶ | 5.82 x 10⁻⁶ | [7] |
| (in isolated rat hepatocytes at 37°C) | |||
| Michaelis-Menten Constant (Km) | 9 µM | 27 µM | [7] |
| (for saturable uptake in hepatocytes) | |||
| Maximum Velocity (Vmax) | 621 pmol/mg per min | 537 pmol/mg per min | [7] |
| (for saturable uptake in hepatocytes) | |||
| Caco-2 Permeability (Papp) | Data not available | Concentration-dependent, generally low | [8][9] |
Mechanisms of Membrane Transport
The distinct physicochemical properties of this compound and pravastatin acid dictate their primary modes of transport across cellular membranes.
-
This compound : Being more lipophilic, this compound is expected to primarily cross cell membranes via passive diffusion .[4] This is driven by the concentration gradient across the membrane. However, studies in rat hepatocytes have also identified a carrier-mediated, energy-dependent uptake system for the lactone.[7]
-
Pravastatin Acid : As a hydrophilic molecule, pravastatin acid has poor lipid solubility and relies on carrier-mediated active transport to enter cells.[4][6] In the intestine, its absorption is facilitated by a proton-gradient dependent carrier-mediated mechanism.[10] In the liver, it is a well-known substrate for the Organic Anion Transporting Polypeptide (OATP) family of transporters, particularly OATP1B1.
The following diagram illustrates the proposed transport mechanisms across an intestinal epithelial cell.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of permeability data.
Caco-2 Permeability Assay
The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a confluent monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Dosing: The test compound (e.g., pravastatin acid or lactone) is added to the apical (A) or basolateral (B) chamber of the transwell plate.
-
Sampling: At predetermined time intervals, samples are collected from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
The following diagram outlines the workflow for a typical Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay used to determine passive diffusion across an artificial lipid membrane.
Objective: To measure the passive permeability of a compound through an artificial membrane, providing an indication of its potential for passive transcellular absorption.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
-
Dosing: The test compound is dissolved in an aqueous buffer and added to the wells of the donor plate.
-
Assembly: The donor plate is placed into an acceptor plate containing a buffer solution.
-
Incubation: The "sandwich" plate is incubated at room temperature for a specified period, allowing the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor chambers over time.
The logical relationship in assessing permeability via passive and active transport is depicted below.
References
- 1. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hepatoselective carrier-mediated sodium-independent uptake of pravastatin and pravastatin-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Proton-cotransport of pravastatin across intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Pravastatin Lactone: A Comparative Stability Analysis in Human vs. Rat Plasma
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative stability of pravastatin lactone in human and rat plasma, supported by experimental data.
Pravastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia, is administered in its active hydroxy acid form. However, its inactive prodrug, this compound, is a critical metabolite and its stability in plasma is a key factor in understanding the overall pharmacokinetics of pravastatin. This guide provides a comparative analysis of the stability of this compound in human and rat plasma, offering valuable insights for preclinical and clinical research.
The inherent chemical nature of the lactone ring in this compound renders it susceptible to hydrolysis, converting it to the pharmacologically active pravastatin acid. This conversion is a spontaneous process influenced by the physiological pH of plasma. Understanding the differential stability of this compound in plasma from different species is crucial for the accurate interpretation of pharmacokinetic and pharmacodynamic data, particularly when extrapolating preclinical findings from rat models to human clinical scenarios.
Quantitative Stability Comparison
The stability of this compound is significantly different between human and rat plasma, with the lactone being considerably more stable in rat plasma. This is highlighted by the comparative half-lives of this compound in the plasma of both species.
| Species | Plasma Half-life of this compound (minutes) |
| Human | 18.0 |
| Rat | 120.0 |
Data sourced from Funke et al. (1995)
This six-fold longer half-life in rat plasma indicates a slower rate of hydrolysis to pravastatin acid compared to human plasma. This difference underscores the importance of considering species-specific metabolic and chemical stability profiles during drug development.
Experimental Protocols
The determination of this compound stability in plasma involves incubation followed by quantitative analysis to measure the decrease of the lactone form and the appearance of the acid form over time.
1. Plasma Incubation:
-
Objective: To measure the conversion of this compound to pravastatin acid in plasma over time.
-
Procedure:
-
Freshly collected heparinized human or rat plasma is used.
-
This compound is spiked into the plasma at a known concentration.
-
The plasma samples are incubated in a controlled environment, typically at 37°C, to mimic physiological conditions.
-
Aliquots of the plasma are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
To halt the hydrolysis reaction at each time point, the collected aliquots are immediately acidified (e.g., with hydrochloric acid or by buffering to pH 4.5) and/or cooled in an ice-water bath.[1]
-
2. Sample Preparation and Analysis:
-
Objective: To extract and quantify this compound and pravastatin acid from the plasma samples.
-
Procedure:
-
Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma samples to precipitate proteins.
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, SPE can be employed to isolate the analytes from the plasma matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted samples are analyzed using a validated LC-MS/MS method. This technique allows for the sensitive and specific quantification of both this compound and pravastatin acid.
-
Signaling Pathways and Experimental Workflows
The conversion of this compound to its active acid form is a critical step for its therapeutic effect. The following diagrams illustrate this conversion and the typical experimental workflow for its stability analysis.
Caption: Conversion of inactive this compound to its active acid form via hydrolysis in plasma.
References
Safety Operating Guide
Proper Disposal of Pravastatin Lactone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of pravastatin lactone in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.
Summary of Key Disposal and Safety Data
For safe handling and disposal, it is crucial to be aware of the properties of this compound. The following table summarizes key data points relevant to its management.
| Parameter | Data | Source Citation |
| Chemical Formula | C₂₃H₃₄O₆ | [1][2] |
| Molecular Weight | 406.5 g/mol | |
| Physical Form | Solid, White to off-white | [3] |
| Solubility | Soluble in water | [3] |
| Primary Disposal Route | Licensed Hazardous Material Disposal Company / Incineration | [3][4][5] |
| Environmental Concerns | Avoid discharge into drains, water courses, or onto the ground. | [4][5] |
Procedural Guidance for Disposal
The recommended procedure for disposing of this compound involves a series of steps to ensure safety and regulatory compliance. It is critical to treat this compound as potentially hazardous and handle it accordingly.
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly label all containers with "this compound Waste." This includes pure, unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers.
-
Segregate: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's Environmental Health & Safety (EHS) department or the licensed disposal company.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Hand Protection: Handle with chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][4]
-
Protective Clothing: Wear appropriate protective clothing, which may include a lab coat, and for larger quantities or spills, fire/flame resistant and impervious clothing.[4]
Step 3: Preparing Waste for Disposal
-
Containment: Place all this compound waste, including material from spill clean-up, into suitable, closed, and clearly labeled containers for disposal.[3][5]
-
Spill Management: In case of a spill, avoid creating dust.[3] Sweep up the solid material and place it in the designated waste container.[3] Prevent the spilled product from entering drains.[3][5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4][6] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if made of combustible materials.[5]
Step 4: Final Disposal
The disposal of chemical waste is strictly regulated. Adhere to the following protocols:
-
Professional Disposal Service: The primary and recommended method of disposal is to offer the material to a licensed, professional waste disposal company.[3][4][6] This ensures the waste is managed in accordance with all federal, state, and local regulations.[3]
-
Incineration: A licensed chemical destruction plant may use controlled incineration with a flue gas scrubber.[4][5]
-
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Waste Characterization and Handling Protocols
While this compound is not universally classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is prudent to handle it as a "pharmaceutical related compound of unknown potency".[4] Some safety data sheets for the parent compound, pravastatin, indicate hazards such as flammability and aquatic toxicity.[5] Therefore, a conservative approach is mandated.
Protocol for Waste Characterization:
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound.[3][4] Note any hazard statements, pictograms, and specific disposal considerations.
-
Consult Institutional EHS: Your facility's Environmental Health & Safety department is the primary resource for classifying waste according to local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[7]
-
Assume Hazardous Properties: In the absence of definitive data or guidance, treat the waste as hazardous. This includes ensuring it is not mixed with non-hazardous waste streams. The EPA provides specific management standards for hazardous waste pharmaceuticals.[8]
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Pravastatin lactone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for Pravastatin lactone, a metabolite of the cholesterol-lowering drug Pravastatin.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by all sources, it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.[1][2] Therefore, adherence to the following PPE guidelines is crucial.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | NIOSH (US) or EN 166 (EU) approved[1][3][4] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and impervious clothing | EU Directive 89/686/EEC and EN 374 compliant gloves[3][4] |
| Respiratory Protection | Not generally required with adequate ventilation. For dust, use a dust mask. | N95 (US) or P1 (EN 143)[1] |
| Body Protection | Lab coat or other protective clothing appropriate for the task | Select based on concentration and amount of substance[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]
-
Recommended long-term storage temperature is -20°C.[6] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to one month, protected from light.[7]
2. Preparation and Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[1][3]
-
Don all required PPE as outlined in the table above before handling.
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of Exposure or Spill:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][4]
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution. Seek medical advice.[1][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
-
Spill: Evacuate the area. Wear appropriate PPE. Prevent further leakage if safe to do so. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4][8]
-
Contaminated Waste: Dispose of contaminated gloves, lab coats, and other materials in the same manner as the unused product.[1]
-
Disposal Method: The product may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4][8]
-
Regulations: Ensure that all federal, state, and local environmental regulations regarding waste disposal are strictly followed.[4][8]
-
Transportation: this compound is not regulated as dangerous goods for transport (DOT, IATA, IMDG).[1][8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
